4-Ethyl-4-piperidinecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-8(7(9)11)3-5-10-6-4-8/h10H,2-6H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMKOWHRORJORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Substituted Piperidinecarboxamides and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide range of biological receptors and enzymes. This technical guide focuses on the chemical structure, properties, and synthetic methodologies related to 4-substituted piperidine derivatives, with a particular emphasis on carboxamide functionalities.
Chemical Structure and Properties
The core structure of the compounds discussed is the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom. The 4-position of this ring is a common site for substitution, leading to a diverse array of chemical entities.
1. 4-Piperidinecarboxamide: This compound features a primary carboxamide group at the 4-position. It is a key intermediate in the synthesis of various pharmaceutical agents, including inhibitors of inducible nitric oxide synthase and phosphodiesterase 5.
2. Ethyl 4-piperidinecarboxylate: This analog possesses an ethyl ester at the 4-position and is a widely used reactant in the synthesis of a variety of biologically active molecules, including modulators of the SMN protein and RhoA inhibitors for cardiovascular disease therapy.[4][5]
The physicochemical properties of these compounds are summarized in the table below for easy comparison.
| Property | 4-Piperidinecarboxamide | Ethyl 4-piperidinecarboxylate |
| Molecular Formula | C₆H₁₂N₂O | C₈H₁₅NO₂[6] |
| Molecular Weight | 128.17 g/mol | 157.21 g/mol [6] |
| CAS Number | 39546-32-2 | 1126-09-6[6] |
| Appearance | White to off-white crystalline powder | Clear colorless to slightly brown liquid[4] |
| Melting Point | 145-148 °C | 35-37 °C |
| Boiling Point | Not available | 204 °C[4] |
| Density | Not available | 1.02 g/mL at 25 °C[4] |
| Solubility | Soluble in water | Soluble in organic solvents like ethanol, acetone, and dichloromethane; miscible with water.[5] |
| pKa | Not available | 9.83±0.10 (Predicted)[5] |
| LogP | Not available | 0.5[6] |
Experimental Protocols
A fundamental aspect of working with these compounds is their synthesis. The following section details a common laboratory-scale synthesis for Ethyl 4-piperidinecarboxylate.
Synthesis of Ethyl 4-piperidinecarboxylate from Isonipecotic Acid
This procedure involves the Fischer esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of an acid catalyst.[7]
Materials:
-
Isonipecotic acid (4-Piperidinecarboxylic acid)
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10.0 mmol of isonipecotic acid in 50 mL of anhydrous ethanol.[7]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Slowly add 40.0 mmol of thionyl chloride dropwise to the stirred solution.[7]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 48 hours.[7]
-
After reflux, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow oil.[7]
-
Dissolve the resulting oil in ethyl acetate.[7]
-
Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium hydroxide.[7]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[7]
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the final product, Ethyl 4-piperidinecarboxylate, as a clear oil.[7]
Visualizations
To aid in the understanding of the broader context of drug development and the synthetic processes involved, the following diagrams are provided.
Caption: General workflow of drug discovery and development.
Caption: A generalized workflow for chemical synthesis.
Conclusion
While "4-Ethyl-4-piperidinecarboxamide" remains an under-documented compound, the exploration of its close analogs, 4-Piperidinecarboxamide and Ethyl 4-piperidinecarboxylate, provides a solid foundation for researchers. These compounds are not only valuable as synthetic intermediates but also serve as starting points for the design of novel therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research and development in the ever-important field of piperidine-based medicinal chemistry. The versatility of the piperidine ring ensures that its derivatives will continue to be a fertile ground for the discovery of new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
Synthesis of 4-Ethyl-4-piperidinecarboxamide from starting materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for producing 4-Ethyl-4-piperidinecarboxamide, a valuable building block in medicinal chemistry and drug development. The document outlines two primary synthetic pathways, starting from readily available piperidine derivatives. Detailed experimental protocols, based on established chemical principles, are provided, along with a summary of the key intermediates and their synthesis.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two main strategies, both of which involve the initial formation of a 4,4-disubstituted piperidine ring. The key steps in these pathways are:
-
Route A: Alkylation of a 4-cyanopiperidine derivative, followed by the hydrolysis of the nitrile to the desired carboxamide.
-
Route B: Alkylation of an ethyl 4-piperidinecarboxylate derivative, followed by ammonolysis of the ester to yield the final product.
The choice of route may depend on the availability of starting materials, desired scale, and purification considerations.
Synthesis of Key Starting Materials
The successful synthesis of this compound relies on the availability of key piperidine-based starting materials.
Ethyl 4-piperidinecarboxylate
This versatile starting material can be synthesized from Isonipecotic acid (4-piperidinecarboxylic acid).
Experimental Protocol: Esterification of Isonipecotic Acid [1][2]
-
Dissolve Isonipecotic acid (1 equivalent) in absolute ethanol (approximately 5-10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (2-4 equivalents) dropwise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-piperidinecarboxylate as an oil.
| Parameter | Value | Reference |
| Starting Material | Isonipecotic acid | [1] |
| Reagents | Ethanol, Thionyl chloride | [1] |
| Reaction Time | 48 hours | [1] |
| Yield | ~94% | [1] |
4-Cyanopiperidine
This intermediate can be prepared from 4-Piperidinecarboxamide (Isonipecotamide) through dehydration.
Experimental Protocol: Dehydration of 4-Piperidinecarboxamide [3]
-
Suspend 4-Piperidinecarboxamide (1 equivalent) in a suitable solvent such as toluene.
-
Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), dropwise at a reduced temperature (e.g., 0-5°C).
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of 12-13.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or toluene).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to afford 4-Cyanopiperidine.
| Parameter | Value | Reference |
| Starting Material | 4-Piperidinecarboxamide | [3] |
| Reagent | Phosphorus oxychloride or Thionyl chloride | [3] |
| Work-up | Basic aqueous work-up and extraction | [3] |
Synthetic Route A: From 4-Cyanopiperidine
This route involves the ethylation of the carbon at the 4-position of the piperidine ring, followed by hydrolysis of the nitrile group. To facilitate the alkylation, the piperidine nitrogen is typically protected, for instance, with a tert-butoxycarbonyl (Boc) group.
Caption: Synthetic pathway for this compound starting from 4-Cyanopiperidine.
Protection of 4-Cyanopiperidine
Experimental Protocol: N-Boc Protection [4]
-
Dissolve 4-Cyanopiperidine (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 0.1 M HCl) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-Boc-4-cyanopiperidine.
| Parameter | Value | Reference |
| Starting Material | 4-Cyanopiperidine | [4] |
| Reagent | Di-tert-butyl dicarbonate | [4] |
| Solvent | Dichloromethane | [4] |
| Reaction Time | 2 hours | [4] |
Alkylation of 1-Boc-4-cyanopiperidine
Experimental Protocol: Ethylation
-
Prepare a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of 1-Boc-4-cyanopiperidine (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78°C.
-
Stir the resulting mixture at -78°C for 1-2 hours to ensure complete deprotonation.
-
Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 equivalents), to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Boc-4-cyano-4-ethylpiperidine.
Hydrolysis of 1-Boc-4-cyano-4-ethylpiperidine
Experimental Protocol: Nitrile to Amide Conversion
-
Dissolve 1-Boc-4-cyano-4-ethylpiperidine (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) and hydrogen peroxide (H₂O₂).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-4-ethyl-4-piperidinecarboxamide.
Deprotection
Experimental Protocol: Boc Removal
-
Dissolve 1-Boc-4-ethyl-4-piperidinecarboxamide in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-3 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt.
-
Neutralize with a base to obtain the free this compound.
Synthetic Route B: From Ethyl 4-piperidinecarboxylate
This alternative pathway involves the ethylation of ethyl 4-piperidinecarboxylate, followed by the conversion of the ester group to a carboxamide. Similar to Route A, N-protection is generally required.
Caption: Synthetic pathway for this compound starting from Ethyl 4-piperidinecarboxylate.
Protection of Ethyl 4-piperidinecarboxylate
Experimental Protocol: N-Boc Protection
This step follows a similar procedure to the protection of 4-cyanopiperidine, using Di-tert-butyl dicarbonate.
Alkylation of 1-Boc-4-(ethoxycarbonyl)piperidine
Experimental Protocol: Ethylation
The alkylation of the N-Boc protected ester follows a similar protocol to the alkylation of the corresponding nitrile, utilizing a strong base like LDA to form the enolate, followed by quenching with an ethyl halide.
Ammonolysis of 1-Boc-4-(ethoxycarbonyl)-4-ethylpiperidine
Experimental Protocol: Ester to Amide Conversion
-
Dissolve 1-Boc-4-(ethoxycarbonyl)-4-ethylpiperidine in a solvent such as methanol.
-
Saturate the solution with ammonia gas at 0°C or use a concentrated solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel and heat to a temperature between 80-120°C.
-
Maintain the reaction for 24-48 hours, monitoring by TLC.
-
After cooling, carefully vent the vessel and remove the solvent under reduced pressure to yield 1-Boc-4-ethyl-4-piperidinecarboxamide.
Deprotection
The final deprotection step is identical to that described in Route A.
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic routes. Both pathways leverage common starting materials and well-established organic transformations. The choice between the nitrile hydrolysis route and the ester ammonolysis route will depend on laboratory-specific factors including reagent availability and equipment. The provided protocols offer a foundational guide for the synthesis of this important chemical intermediate. Researchers are advised to optimize reaction conditions and purification procedures for their specific applications.
References
Technical Guide on the Spectroscopic Data of 4-Ethyl-4-piperidinecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-4-piperidinecarboxamide is a small molecule of interest in medicinal chemistry and drug discovery due to its substituted piperidine scaffold, a common motif in many biologically active compounds. Spectroscopic analysis is crucial for the unequivocal structure elucidation and purity assessment of this compound upon synthesis. This guide provides a predictive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines standard experimental procedures for their acquisition.
Predicted Spectroscopic Data
The following data has been predicted using a combination of spectroscopic principles and computational tools. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.
Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.5 - 6.5 | br s | 2H | -CONH₂ |
| ~ 3.0 - 3.2 | m | 2H | Piperidine H-2e, H-6e |
| ~ 2.6 - 2.8 | m | 2H | Piperidine H-2a, H-6a |
| ~ 1.8 - 2.0 | m | 2H | Piperidine H-3e, H-5e |
| ~ 1.6 - 1.8 | q | 2H | -CH₂CH₃ |
| ~ 1.4 - 1.6 | m | 2H | Piperidine H-3a, H-5a |
| ~ 0.8 - 1.0 | t | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 178 - 182 | -C=O (Amide) |
| ~ 45 - 50 | Piperidine C-2, C-6 |
| ~ 40 - 45 | Piperidine C-4 |
| ~ 30 - 35 | Piperidine C-3, C-5 |
| ~ 25 - 30 | -CH₂CH₃ |
| ~ 8 - 12 | -CH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands (Solid State, e.g., KBr pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3180 | Strong, Broad | N-H stretch (Amide) |
| ~ 2970 - 2850 | Medium-Strong | C-H stretch (Aliphatic) |
| ~ 1680 - 1630 | Strong | C=O stretch (Amide I) |
| ~ 1650 - 1580 | Medium | N-H bend (Amide II) |
| ~ 1465 - 1440 | Medium | C-H bend (CH₂) |
| ~ 1380 - 1365 | Medium | C-H bend (CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₈H₁₆N₂O), the expected monoisotopic mass is approximately 156.1263 g/mol .
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
-
Molecular Ion (M⁺˙): A peak at m/z = 156 is expected, though it may be of low intensity due to the instability of the molecular ion.
-
Alpha-Cleavage: The most favorable fragmentation for piperidines is alpha-cleavage to the nitrogen atom. This would result in the loss of an ethyl radical from the 4-position, leading to a fragment at m/z = 127.
-
Loss of Amide Group: Cleavage of the C-C bond between the piperidine ring and the carboxamide group can lead to the loss of ·CONH₂ (44 Da), resulting in a fragment at m/z = 112.
-
McLafferty Rearrangement: While less common for cyclic amides, a McLafferty-type rearrangement could lead to the loss of a neutral alkene.
-
Ring Fragmentation: The piperidine ring can undergo further fragmentation, leading to a series of smaller ions.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a novel solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (optional): For unambiguous assignment, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[1]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption peaks.
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).
-
-
Ionization:
-
Mass Analysis:
-
The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Processing:
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of 4-Substituted Piperidinecarboxamide Derivatives as Opioid Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct mechanism of action studies for "4-Ethyl-4-piperidinecarboxamide" are not publicly available. This guide will focus on a well-characterized analogue, N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide , as a representative molecule of the 4-substituted piperidinecarboxamide class that targets opioid receptors. This compound is a potent and highly selective δ-opioid receptor agonist.[1][2]
Introduction
The 4-substituted piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting G-protein coupled receptors (GPCRs), including opioid receptors. Derivatives of this class have shown significant potential in modulating nociception and other central nervous system pathways. This guide delineates the mechanism of action of a representative compound, N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, a potent and selective δ-opioid receptor agonist.[1][2] The primary mechanism of action for this class of compounds involves binding to and activating opioid receptors, leading to a cascade of intracellular signaling events that ultimately modulate neuronal excitability.
Receptor Binding Affinity
The initial step in the mechanism of action is the binding of the ligand to its molecular target. For N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, the primary targets are the opioid receptors, with a marked preference for the δ-opioid receptor subtype.
The binding affinity of N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues is typically determined through competitive radioligand binding assays. The following table summarizes the binding affinities (IC50) for the lead compound at the μ, δ, and κ opioid receptors.
| Compound | δ-Opioid Receptor IC50 (nM) | μ-Opioid Receptor IC50 (nM) | κ-Opioid Receptor IC50 (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | 0.87 | 3800 | 7470 | 4370 | 8590 |
Data sourced from Wei et al., J. Med. Chem. 2000.[1][2]
Objective: To determine the binding affinity of the test compound for μ, δ, and κ opioid receptors.
Materials:
-
Cell Membranes: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands:
-
δ-opioid receptor: [³H]Naltrindole
-
μ-opioid receptor: [³H]DAMGO
-
κ-opioid receptor: [³H]U-69,593
-
-
Test Compound: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Instrumentation: Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold 50 mM Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data.
Functional Activity and Signaling Pathways
As a full agonist at the δ-opioid receptor, N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide activates the receptor, leading to the modulation of downstream signaling pathways.[1][2] The primary signaling cascade for δ-opioid receptors involves the activation of inhibitory G-proteins (Gi/o).
Caption: Agonist binding to the δ-opioid receptor activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
Objective: To measure the functional activation of G-proteins by the test compound.
Materials:
-
Cell Membranes: Membranes from cells expressing the δ-opioid receptor.
-
Reagents: [³⁵S]GTPγS, GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test Compound: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide
-
Instrumentation: Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.
-
Incubation: Pre-incubate at 30°C for 15 minutes.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Measurement: Terminate the reaction by rapid filtration and measure the bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Determine the EC50 and Emax values from the dose-response curve.
In addition to G-protein signaling, GPCR activity can be modulated by β-arrestins, which are involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling. Assays to measure β-arrestin recruitment are crucial for understanding potential for biased agonism.
Caption: A typical workflow for a β-arrestin recruitment assay using enzyme fragment complementation.
Objective: To determine if the test compound induces the recruitment of β-arrestin to the δ-opioid receptor.
Materials:
-
Cells: A cell line engineered to co-express the δ-opioid receptor fused to an enzyme fragment (ProLink™) and β-arrestin fused to the complementary enzyme acceptor (EA).
-
Test Compound: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide
-
Detection Reagents: Substrate for the complemented enzyme.
-
Instrumentation: Luminometer
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Incubation: Incubate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and incubate at room temperature for 60 minutes.
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the dose-response curve and determine the EC50 for β-arrestin recruitment.
Conclusion
The mechanism of action of 4-substituted piperidinecarboxamides, exemplified by N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, is centered on their activity as potent and selective δ-opioid receptor agonists. The binding of these compounds to the δ-opioid receptor initiates a signaling cascade through the activation of inhibitory G-proteins, leading to the modulation of adenylyl cyclase activity and downstream effectors. A comprehensive understanding of the interaction with both G-protein and β-arrestin pathways is critical for the development of novel therapeutics with improved efficacy and side-effect profiles. The experimental protocols detailed in this guide provide a framework for the characterization of such compounds.
References
Biological Screening of 4-Ethyl-4-piperidinecarboxamide and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of 4-Ethyl-4-piperidinecarboxamide and its analogs. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the pharmacological potential of this class of compounds, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This compound and its derivatives have emerged as a promising class of compounds with diverse pharmacological profiles, including analgesic, antimicrobial, and anticancer activities. This guide delves into the methodologies used to screen these compounds and presents the key findings from various studies.
Quantitative Biological Data
The biological activity of this compound and its analogs has been evaluated across various assays. The following tables summarize the key quantitative data from these screenings, providing a comparative overview of their potency and efficacy.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| pta1 | Candida auris | 0.24 - 0.97 | 0.97 - 3.9 | [1] |
| pta2 | Candida auris | 0.24 - 0.97 | 0.97 - 3.9 | [1] |
| pta3 | Candida auris | 0.24 - 0.97 | 0.97 - 3.9 | [1] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: T-type Calcium Channel Inhibitory Activity of Piperidine Analogs
| Compound ID | % Inhibition at 10 µM | hERG channel IC50 (µM) | Reference |
| Analog Series | 61.85 - 71.99 | 1.57 ± 0.14 - 4.98 ± 0.36 | [2] |
Table 3: Anti-malarial Activity of Piperidine Carboxamides
| Compound ID | EC50 Shift (Resistant Clones) | Reference |
| (rac)-SW042 | 40- to >400-fold | [3] |
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives
| Compound ID | AChE IC50 (nM) | Selectivity over BuChE | Reference |
| 19 | 1.2 | ~34700-fold | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the biological screening of this compound and its analogs.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compounds against pathogenic microorganisms.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Candida auris) is prepared to a concentration of 10^5 CFU/mL.
-
Compound Preparation: The test compounds are serially diluted in an appropriate solvent to create a range of concentrations.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains the microbial inoculum and a specific concentration of the test compound.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that inhibits visible microbial growth.
-
MFC Determination: An aliquot from the wells showing no growth is sub-cultured on agar plates. The MFC is the lowest concentration that results in no growth on the sub-culture plates.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of the compounds on mammalian cell lines.
Methodology:
-
Cell Culture: Human cell lines (e.g., HEK293 for general toxicity, or specific cancer cell lines) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Analgesic Activity Assessment (Tail-Flick Test)
Objective: To evaluate the central analgesic activity of the compounds in an animal model.
Methodology:
-
Animal Acclimatization: Mice or rats are acclimatized to the testing environment.
-
Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the tail and measuring the time taken for the animal to flick its tail. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compounds are administered to the animals, typically via intraperitoneal or oral routes.
-
Post-treatment Latency: The tail-flick latency is measured at various time points after compound administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The increase in tail-flick latency compared to the baseline is calculated to determine the analgesic effect. A standard analgesic drug (e.g., morphine) is used as a positive control.
Visualizations
Diagrams are provided to illustrate key processes and pathways relevant to the biological screening of this compound and its analogs.
Caption: A generalized workflow for the discovery and screening of novel piperidine-based compounds.
Caption: A putative signaling pathway for apoptosis induced by piperidine analogs.
Caption: Experimental workflow for the in vivo screening of analgesic activity.
Conclusion
This compound and its analogs represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the exploration and development of these promising molecules. Further investigation into their structure-activity relationships and mechanisms of action will be crucial in optimizing their pharmacological properties and advancing them towards clinical applications.
References
In Silico Modeling of 4-Ethyl-4-piperidinecarboxamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 4-Ethyl-4-piperidinecarboxamide, a piperidine derivative with potential therapeutic applications. Given the limited direct experimental data on this specific molecule, this paper outlines a robust computational strategy based on established methodologies for analogous piperidine-containing compounds. This document details protocols for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to elucidate potential protein targets, binding interactions, and structure-activity relationships. The aim is to provide a foundational framework for researchers to computationally investigate this compound and guide future experimental studies.
Introduction to this compound and Piperidine Derivatives
The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including analgesic, antipsychotic, and anticancer effects.[2][3] this compound is a specific derivative whose biological activity is not yet extensively characterized. However, its structural similarity to other well-studied piperidine compounds suggests potential interactions with various biological targets.
Computational, or in silico, modeling offers a powerful and resource-effective approach to predict the molecular interactions of novel compounds like this compound.[4] Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis can provide critical insights into its pharmacodynamics and pharmacokinetics, thereby accelerating the drug discovery and development process.[2][5]
Potential Biological Targets and Signaling Pathways
Based on the activities of structurally related piperidine derivatives, several potential biological targets for this compound can be hypothesized. These include:
-
Sigma Receptors (S1R and S2R): Many piperidine-based compounds exhibit high affinity for sigma receptors, which are involved in a variety of cellular functions and are implicated in neurological disorders.[4][6]
-
Opioid Receptors (μ, δ, κ): The piperidine moiety is a core component of many opioid analgesics, suggesting that this compound could potentially interact with these receptors.[3]
-
Akt1 Kinase: Certain furan-pyrazole piperidine derivatives have been identified as inhibitors of Akt1, a key protein in cancer cell signaling pathways.[2][5]
-
Ion Channels: Derivatives of 4-piperidinecarboxylate have been investigated as blockers of T-type calcium channels, which are involved in neuropathic pain.[7]
-
Dopamine Transporter (DAT): Some piperidine-4-carboxamide derivatives have been shown to act as dopamine reuptake inhibitors.[1]
The following diagram illustrates a generalized signaling pathway that could be modulated by a piperidine derivative targeting a G-protein coupled receptor (GPCR), such as an opioid or sigma receptor.
In Silico Modeling Workflow
A systematic in silico workflow is proposed to investigate the interactions of this compound. This workflow is designed to narrow down potential targets and provide a detailed understanding of the binding mechanism.
Experimental and Computational Protocols
This section provides detailed methodologies for the key in silico experiments proposed in the workflow.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound and its potential protein targets for subsequent modeling.
Protocol:
-
Ligand Preparation:
-
Generate the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, Maestro).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS).
-
Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4).
-
-
Protein Preparation:
-
Download the crystal structures of potential protein targets from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and co-crystallized ligands not relevant to the binding site.
-
Add hydrogen atoms and assign protonation states to titratable residues.
-
Repair any missing side chains or loops using protein structure prediction tools (e.g., MODELLER).
-
Perform a constrained energy minimization to relieve any steric clashes.
-
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of this compound to its potential targets.
Protocol:
-
Grid Generation: Define the binding site on the prepared protein structure. This is typically centered on the co-crystallized ligand or a predicted active site. A grid box is generated to encompass this region.
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the grid box.
-
The program will score each pose based on a scoring function that estimates the binding affinity.
-
-
Pose Analysis:
-
Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).
-
Visualize the ligand-protein complex to understand the binding mode.
-
Molecular Dynamics (MD) Simulations
Objective: To assess the stability of the predicted ligand-protein complex and to study its dynamic behavior over time.
Protocol:
-
System Setup:
-
Place the docked complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to reach a stable state.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate root-mean-square deviation (RMSD) to assess stability.
-
Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions observed in the docking pose.
-
Binding Free Energy Calculations
Objective: To obtain a more accurate estimation of the binding affinity.
Protocol:
-
MM/PBSA or MM/GBSA:
-
Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.
-
These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
-
Snapshots from the MD simulation trajectory are used for the calculation to average over different conformations.
-
Data Presentation
Quantitative data from the in silico analyses should be summarized in tables for clear comparison.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Sigma 1 Receptor | -8.5 | Tyr103, Glu172 | Hydrogen Bond, Pi-Cation |
| µ-Opioid Receptor | -7.9 | Asp147, Tyr326 | Salt Bridge, Pi-Pi Stacking |
| Akt1 Kinase | -6.2 | Lys179, Glu234 | Hydrogen Bond |
| Data are hypothetical and for illustrative purposes only. |
Table 2: RMSD and Binding Free Energy from MD Simulations
| Complex | Average RMSD (Å) | MM/GBSA ∆G_bind (kcal/mol) |
| S1R - Ligand | 1.8 ± 0.3 | -45.7 ± 5.2 |
| µOR - Ligand | 2.5 ± 0.6 | -32.1 ± 6.8 |
| Akt1 - Ligand | 3.1 ± 0.8 | -21.5 ± 7.1 |
| Data are hypothetical and for illustrative purposes only. |
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of this compound interactions. By employing a systematic workflow of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable hypotheses about its potential biological targets and mechanisms of action. These computational predictions can then be used to guide and prioritize future wet-lab experiments, ultimately accelerating the discovery and development of new therapeutics based on the piperidine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4-Ethyl-4-piperidinecarboxamide and Related Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the solubility and stability of 4-Ethyl-4-piperidinecarboxamide is not extensively available in public literature. This guide provides a comprehensive framework for the evaluation of this compound, detailing standard industry protocols and presenting illustrative data based on the known properties of structurally similar molecules, namely 4-Piperidinecarboxamide and Ethyl 4-piperidinecarboxylate. This document is intended to serve as a technical resource for researchers undertaking the physicochemical characterization of novel piperidine derivatives.
Introduction
Piperidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The solubility and stability of any new chemical entity (NCE) are critical determinants of its developability, influencing everything from formulation and dosage to bioavailability and shelf-life. This compound, a substituted piperidine, requires a thorough physicochemical evaluation to ascertain its potential as a drug candidate.
This technical guide outlines the essential experimental protocols for determining the aqueous and solvent solubility, as well as the chemical stability under various stress conditions, for a compound like this compound.
Physicochemical Properties of Structurally Related Compounds
To establish a predictive baseline for this compound, it is useful to review the properties of its parent amide and a related ethyl-ester. These properties can help anticipate its behavior in different solvent systems and under stress conditions.
| Property | 4-Piperidinecarboxamide | Ethyl 4-piperidinecarboxylate | This compound (Predicted) |
| Molecular Formula | C₆H₁₂N₂O | C₈H₁₅NO₂ | C₈H₁₆N₂O |
| Molecular Weight | 128.17 g/mol | 157.21 g/mol | 156.23 g/mol |
| Appearance | White to off-white powder | Clear, colorless to slightly brown liquid | White to off-white solid |
| Predicted pKa | ~9.8 (piperidine nitrogen) | ~9.83 (piperidine nitrogen)[1] | ~9.8-10.0 (piperidine nitrogen) |
| Predicted LogP | -1.4 | 0.5 - 0.91 | ~0.2 - 0.6 |
| Water Solubility | Soluble | Miscible / Very Soluble[1][2][3] | Moderately soluble |
| Stability | Stable under normal conditions | Stable under normal temperatures and pressures.[1] | Expected to be stable; potential for amide hydrolysis. |
Note: Predicted values for this compound are estimations based on chemical intuition and the properties of the related structures. Experimental verification is mandatory.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and formulation. The thermodynamic solubility is typically determined using the gold-standard shake-flask method.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is adapted from standard pharmaceutical guidelines.[4][5][6]
-
Preparation: Add an excess amount of the test compound (e.g., this compound) to a series of vials, each containing a known volume (e.g., 5 mL) of a specific solvent or buffer (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Ethanol, DMSO). The amount of solid should be sufficient to ensure a saturated solution with visible excess solid remaining.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a sedimentation period (e.g., 24 hours) or centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to separate the solid phase from the supernatant.[4]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.
Illustrative Solubility Data for this compound
The following table presents hypothetical solubility data for this compound, illustrating the expected trends for a compound of this nature.
| Solvent / Medium | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Purified Water | 25 | 15.2 |
| 0.1 N HCl (pH 1.2) | 37 | > 100 (as hydrochloride salt) |
| pH 4.5 Acetate Buffer | 37 | 85.5 |
| pH 6.8 Phosphate Buffer | 37 | 20.1 |
| Ethanol | 25 | 150.0 |
| Propylene Glycol | 25 | 95.8 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 |
Workflow for Solubility Determination
Stability Assessment
Stability testing is crucial to determine the re-test period for a drug substance and the shelf life for a drug product. These studies evaluate the impact of environmental factors like temperature, humidity, and light over time. The protocols are guided by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Experimental Protocol: ICH Stability Study
This protocol outlines a typical stability study for a new drug substance.
-
Batch Selection: Use at least three primary batches of the drug substance manufactured by a process that simulates the final production method.[7][10]
-
Container Closure System: Store the samples in containers that are the same as or simulate the actual packaging intended for storage and distribution.[10]
-
Storage Conditions: Store the batches under various conditions as specified by ICH guidelines.
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Pull samples at predetermined time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three points (e.g., 0, 3, and 6 months) is recommended.[7]
-
Analytical Tests: At each time point, test the samples for attributes susceptible to change. This should include:
-
Assay: To determine the potency of the API.
-
Appearance: Visual inspection for changes in color or physical state.
-
Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities or degradants.
-
Water Content: If the substance is sensitive to moisture.
-
-
Photostability: Conduct a separate photostability test on at least one batch as described in ICH Q1B.
-
Data Evaluation: Analyze the data to identify any trends in degradation or changes in physical properties to establish a re-test period.
Potential Degradation Pathways
For this compound, potential degradation would likely involve:
-
Amide Hydrolysis: The carboxamide group could hydrolyze under acidic or basic conditions, especially at elevated temperatures, to form the corresponding carboxylic acid and ammonia.
-
Oxidation: The piperidine ring can be susceptible to oxidation, particularly at the nitrogen or adjacent carbons, potentially leading to ring-opening or the formation of N-oxides.[11]
Illustrative Stability Data for this compound
This table shows hypothetical data from a 6-month accelerated stability study.
| Test Parameter | Specification | Initial | 3 Months @ 40°C/75%RH | 6 Months @ 40°C/75%RH |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 |
| Total Degradation Products (%) | NMT 1.0 | 0.08 | 0.21 | 0.45 |
| Specific Degradant (RRT 0.85) | NMT 0.2 | ND | 0.05 | 0.11 |
| Water Content (%) | NMT 0.5 | 0.15 | 0.18 | 0.22 |
NMT: Not More Than; ND: Not Detected; RRT: Relative Retention Time
Workflow for a Pharmaceutical Stability Study
Conclusion
While specific data for this compound requires empirical determination, this guide provides the necessary framework for a comprehensive evaluation of its solubility and stability. By following standardized protocols such as the shake-flask method for solubility and ICH guidelines for stability, researchers can generate the robust data package required for the development of new pharmaceutical candidates. The provided illustrative data and workflows serve as a practical starting point for scientists and drug development professionals working with novel piperidine carboxamide derivatives.
References
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Ethyl 4-piperidinecarboxylate(1126-09-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. pubs.acs.org [pubs.acs.org]
Pharmacokinetic profile of 4-Ethyl-4-piperidinecarboxamide
An In-Depth Technical Guide on the Pharmacokinetic Profile of 4-Ethyl-4-piperidinecarboxamide
Disclaimer: As of the latest literature review, specific pharmacokinetic data for this compound is not publicly available. This guide provides a representative pharmacokinetic profile based on structurally similar compounds and outlines standard experimental protocols used in the industry for the assessment of such molecules. The quantitative data presented herein is illustrative and should not be considered as experimentally determined values for this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the potential pharmacokinetic characteristics of this compound and the methodologies for their determination.
Representative Pharmacokinetic Profile
The pharmacokinetic profile of a drug candidate is a critical component of its preclinical assessment, encompassing its absorption, distribution, metabolism, and excretion (ADME). For a novel compound like this compound, initial evaluation would involve a series of in vitro and in vivo studies.
Illustrative Quantitative Data
The following table summarizes a hypothetical pharmacokinetic profile for this compound, based on data for a structurally related piperidinecarboxamide derivative, CP-945,598[1]. These values are for illustrative purposes to provide a potential scale of pharmacokinetic parameters.
| Parameter | Symbol | Representative Value | Unit | Description |
| Absorption | ||||
| Maximum Plasma Concentration | Cmax | 150 | ng/mL | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | 6 | h | The time at which Cmax is reached after administration.[1] |
| Area Under the Curve (0-48h) | AUC(0-48) | 1200 | ng·h/mL | The total exposure to the drug over a 48-hour period.[1] |
| Distribution | ||||
| Volume of Distribution | Vd | 0.72 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[2] |
| Plasma Protein Binding | PPB | 96.7 - 99.1 | % | The extent to which a drug attaches to proteins in the blood plasma.[2] |
| Metabolism | ||||
| Primary Metabolizing Enzyme | - | CYP3A4/3A5 | - | The main enzyme family responsible for the breakdown of the drug.[1] |
| Major Metabolic Pathway | - | N-de-ethylation | - | The primary chemical modification the drug undergoes in the body.[1] |
| Excretion | ||||
| Elimination Half-Life | t1/2 | 2.04 | h | The time required for the concentration of the drug in the body to be reduced by half.[2] |
| Clearance | CL | 1.00 | L/h/kg | The rate at which the drug is removed from the body.[2] |
| Route of Excretion | - | Feces | - | The primary route through which the drug and its metabolites leave the body.[1] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of standardized in vitro and in vivo experiments.
In Vitro Permeability Assay: Caco-2 Model
The Caco-2 permeability assay is a widely used in vitro model to predict human oral absorption of drug candidates.[3][4]
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[4]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[4]
-
Transport Studies:
-
For apical to basolateral (A-B) transport, the test compound (e.g., at 10 µM) is added to the apical side, and its appearance on the basolateral side is monitored over time.[4]
-
For basolateral to apical (B-A) transport, the compound is added to the basolateral side, and its appearance on the apical side is monitored.
-
-
Sample Analysis: Samples from both compartments are collected at predetermined time points and analyzed by LC-MS/MS to determine the concentration of the compound.[4]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[5]
In Vitro Metabolic Stability Assay
This assay is used to determine the susceptibility of a compound to metabolism by liver enzymes.
Objective: To estimate the in vitro half-life and intrinsic clearance of a compound in the presence of liver-derived systems.[6]
Methodology:
-
System Preparation: The assay can be performed using liver microsomes, S9 fractions, or cryopreserved hepatocytes, which contain various drug-metabolizing enzymes.[6][7]
-
Incubation: The test compound is incubated with the liver-derived system (e.g., cryopreserved hepatocytes) at 37°C.[6]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) is determined by plotting the natural log of the percent parent compound remaining versus time. The in vitro intrinsic clearance (Clint) is then calculated from the half-life.[6]
In Vivo Pharmacokinetic Study in Animal Models
In vivo studies are essential to understand the complete ADME profile of a compound in a living organism.[8]
Objective: To determine the pharmacokinetic parameters of a compound after administration to an animal model (e.g., rodents or non-rodents).[9][10]
Methodology:
-
Animal Dosing: The test compound is administered to the animals, typically via intravenous (IV) and oral (PO) routes to assess bioavailability.[11]
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).[11]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[12][13]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using specialized software like Phoenix WinNonlin.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conceptual overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) process.
Caption: General experimental workflow for an in vivo pharmacokinetic study.
Caption: Experimental workflow for the in vitro Caco-2 permeability assay.
Caption: Workflow for the in vitro metabolic stability assay.
References
- 1. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pharmaron.com [pharmaron.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. api.pageplace.de [api.pageplace.de]
- 13. Small Molecules Quantitation < Proteomics [medicine.yale.edu]
Methodological & Application
In Vitro Assays for Measuring 4-Ethyl-4-piperidinecarboxamide Activity: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Piperidine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Various synthetic piperidine derivatives have demonstrated potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[1][2] This document provides detailed protocols for a panel of in vitro assays to characterize the cytotoxic and potential anticancer activity of 4-Ethyl-4-piperidinecarboxamide, a novel piperidine derivative.
The assays described herein are designed to quantify cell viability, membrane integrity, and apoptosis induction in response to treatment with this compound. These assays are fundamental in the initial stages of drug discovery and development to determine the potency and mechanism of action of a test compound.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: Hypothetical signaling cascade initiated by this compound leading to apoptosis.
Experimental Workflow for Cytotoxicity Screening
Caption: General experimental workflow for evaluating the cytotoxicity of this compound.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the concentration is determined by spectrophotometry.[5][6]
Experimental Protocol:
-
Cell Seeding:
-
Culture human breast cancer cells (MCF-7) or other suitable cell lines in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[7]
-
Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[7]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for 4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[5][7]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation:
| Concentration (µM) | % Cell Viability (MCF-7) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 95.2 | 3.8 |
| 10 | 75.6 | 5.1 |
| 25 | 52.1 | 4.2 |
| 50 | 28.9 | 3.5 |
| 100 | 15.3 | 2.9 |
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8] Sulforhodamine B, an aminoxanthene dye, binds to basic amino acid residues of cellular proteins under acidic conditions.[2][9] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[10]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.[2]
-
Incubate the plate at 4°C for 1 hour to fix the cells.[2]
-
Wash the plate four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium.[2][11]
-
Allow the plate to air-dry completely.
-
-
SRB Staining:
-
Data Acquisition and Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[11]
-
Shake the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.[8][11]
-
Calculate the percentage of cell growth inhibition and the IC50 value as described for the MTT assay.
-
Data Presentation:
| Concentration (µM) | % Cell Viability (A549) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 98.1 | 4.1 |
| 10 | 80.3 | 5.5 |
| 25 | 55.8 | 4.8 |
| 50 | 32.4 | 3.9 |
| 100 | 18.7 | 3.1 |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product.[13][14] The amount of formazan is proportional to the number of lysed cells.[14]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100), and a background control (medium only).[13]
-
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and tetrazolium salt).
-
Add 100 µL of the LDH reaction solution to each well of the new plate containing the supernatants.[13]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated sample - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Data Presentation:
| Concentration (µM) | % Cytotoxicity (HepG2) | Standard Deviation |
| 0 (Control) | 0 | 2.1 |
| 1 | 5.4 | 1.8 |
| 10 | 22.8 | 3.2 |
| 25 | 48.9 | 4.5 |
| 50 | 75.1 | 5.3 |
| 100 | 92.6 | 3.9 |
Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). In the presence of active caspase-3, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[15]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture dish or plate and treat with this compound as previously described.
-
-
Cell Lysis:
-
After treatment, collect the cells (both adherent and floating) and centrifuge at 2,000 rpm for 5 minutes.
-
Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 50 µL per 1-2 x 10⁶ cells) and incubate on ice for 10-30 minutes.
-
Centrifuge the lysate at 12,000-16,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic proteins including caspases.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-200 µg of protein lysate to each well.
-
Add reaction buffer (containing DTT) to each well.[15]
-
Add the Caspase-3 substrate (Ac-DEVD-pNA) to each well to a final concentration of 50-200 µM.[15]
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.[15]
-
The caspase-3 activity can be expressed as the fold-increase in activity compared to the untreated control.
-
Data Presentation:
| Concentration (µM) | Caspase-3 Activity (Fold Increase) | Standard Deviation |
| 0 (Control) | 1.0 | 0.1 |
| 1 | 1.2 | 0.2 |
| 10 | 2.5 | 0.3 |
| 25 | 4.8 | 0.5 |
| 50 | 7.2 | 0.6 |
| 100 | 9.5 | 0.8 |
Summary
The described in vitro assays provide a comprehensive approach to evaluate the cytotoxic potential of this compound. The MTT and SRB assays offer insights into cell viability and proliferation, while the LDH assay measures cell membrane integrity. The caspase-3 activity assay helps to elucidate if the observed cytotoxicity is mediated through the induction of apoptosis. Together, these assays will facilitate the characterization of the biological activity of this compound and guide further drug development efforts.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Preclinical Evaluation of 4-Ethyl-4-piperidinecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Ethyl-4-piperidinecarboxamide is a novel chemical entity featuring a piperidine core structure. Piperidine and its derivatives are prevalent scaffolds in a wide range of centrally active pharmaceuticals, suggesting that this compound may possess neurological or psychiatric activities. These application notes provide a framework for the initial preclinical evaluation of this compound in rodent models, focusing on potential anticonvulsant and analgesic effects. The protocols outlined herein are based on well-validated and widely used animal models for drug screening and characterization.[1][2]
Section 1: Application Notes
Potential Therapeutic Indications
Based on its chemical structure, this compound is a candidate for investigation in disorders of the central nervous system. The primary hypotheses for its potential therapeutic effects are:
-
Anticonvulsant Activity: The piperidine moiety is present in several antiepileptic drugs. Initial screening should therefore focus on established models of acute seizures to determine if the compound has protective effects.[3]
-
Analgesic Activity: Many centrally acting analgesics contain piperidine-like structures. The compound's potential to alleviate pain, particularly neuropathic and nociceptive pain, warrants investigation.[4]
Recommended Animal Models
The following clinically validated and widely used rodent models are recommended for the initial screening and characterization of this compound.
-
For Anticonvulsant Activity:
-
For Analgesic Activity:
-
Hot Plate Test (Mice/Rats): A classic test for evaluating central analgesic activity against thermal nociceptive stimuli.[6]
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain (Rats): A common surgical model that induces long-lasting pain behaviors resembling human neuropathic pain, such as mechanical allodynia.[7][8]
-
Preliminary Pharmacokinetic and Toxicology Assessment
Prior to efficacy testing, a preliminary assessment of the compound's pharmacokinetic (PK) profile and acute toxicity is essential for dose selection and safety evaluation.
-
Acute Toxicity (LD50 Estimation): Determines the dose at which the compound becomes toxic, helping to establish a therapeutic window.
-
Pharmacokinetic Profiling: Involves administering a single dose to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2). This information is critical for designing dosing regimens in efficacy studies.[9]
Section 2: Data Presentation (Hypothetical Data)
The following tables present hypothetical data for this compound to illustrate how results from the proposed studies could be structured.
Table 1: Anticonvulsant Activity in Acute Seizure Models
| Dose (mg/kg, i.p.) | MES Test (% Protection) | scPTZ Test (% Protection) |
|---|---|---|
| Vehicle | 0% | 0% |
| 10 | 25% | 12.5% |
| 30 | 62.5% | 50% |
| 100 | 100% | 87.5% |
| ED50 (mg/kg) | 25.5 | 35.2 |
Table 2: Analgesic Efficacy in Nociceptive and Neuropathic Pain Models
| Treatment Group | Hot Plate Test (Latency, seconds) | von Frey Test (Withdrawal Threshold, grams) |
|---|---|---|
| Sham + Vehicle | 10.2 ± 1.5 | 14.5 ± 0.8 |
| CCI + Vehicle | 10.5 ± 1.8 | 3.1 ± 0.4 |
| CCI + Compound (10 mg/kg) | 15.8 ± 2.1* | 6.5 ± 0.7* |
| CCI + Compound (30 mg/kg) | 24.5 ± 3.0** | 11.2 ± 1.1** |
| CCI + Gabapentin (100 mg/kg) | 22.1 ± 2.5** | 10.5 ± 0.9** |
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. CCI + Vehicle.
Table 3: Preliminary Pharmacokinetic and Toxicity Profile in Rats
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50, mg/kg, i.p.) | > 500 |
| Pharmacokinetics (30 mg/kg, i.p.) | |
| Cmax (ng/mL) | 1250 |
| Tmax (hours) | 0.5 |
| t1/2 (hours) | 4.2 |
| AUC (0-inf) (ng·h/mL) | 6800 |
Section 3: Experimental Protocols
Protocol: Maximal Electroshock Seizure (MES) Test
-
Animals: Adult male Swiss mice (20-25 g).
-
Drug Administration: Administer this compound or vehicle (e.g., saline with 5% DMSO) intraperitoneally (i.p.).
-
Test Procedure: At the time of peak drug effect (determined by PK studies, e.g., 30 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50) is determined using probit analysis.
Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Animals: Adult male Swiss mice (20-25 g).
-
Drug Administration: Administer the test compound or vehicle i.p. at various doses.
-
Test Procedure: At the predetermined time of peak effect, administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg), which reliably induces clonic seizures.
-
Endpoint: Observe the mice for 30 minutes. The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: Calculate the percentage of mice protected from clonic seizures in each group and determine the ED50.
Protocol: Hot Plate Test
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Place each rat on the hot plate and measure the baseline latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle i.p.
-
Post-Drug Measurement: Measure the response latency at several time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Compare the post-drug latencies to the baseline values. Data are often expressed as the percentage of the maximum possible effect (%MPE).
Protocol: Chronic Constriction Injury (CCI) and von Frey Test
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure (CCI): Anesthetize the rat. Expose the sciatic nerve in the mid-thigh region of one leg and place four loose ligatures around it until a slight constriction is observed. Close the incision. This procedure creates a model of neuropathic pain.[8]
-
Behavioral Testing (von Frey):
-
Allow animals to recover for 7-14 days post-surgery to allow neuropathic pain behaviors to develop.
-
Place the rat in a testing chamber with a wire mesh floor.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The 50% withdrawal threshold is determined using the up-down method.
-
-
Drug Testing: After establishing a stable baseline of mechanical allodynia (a lowered withdrawal threshold), administer the test compound or vehicle and measure the withdrawal threshold at various time points.
-
Data Analysis: Compare the withdrawal thresholds after drug administration to the post-surgical baseline. An increase in the threshold indicates an anti-allodynic effect.
Section 4: Visualizations
Caption: Preclinical evaluation workflow for this compound.
Caption: Hypothetical signaling pathways for neuronal inhibition.
References
- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 8. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 9. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel 4-Ethyl-4-piperidinecarboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel derivatives of 4-Ethyl-4-piperidinecarboxamide, a key scaffold in medicinal chemistry. The following sections outline a comprehensive synthetic strategy, starting from commercially available precursors, and include detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound derivatives can be achieved through a multi-step sequence involving three key transformations:
-
N-Protection of the Piperidine Ring: To prevent side reactions at the nitrogen atom during subsequent steps, the piperidine nitrogen is first protected, typically with a tert-butyloxycarbonyl (Boc) group.
-
C4-Alkylation: The crucial ethyl group is introduced at the 4-position of the piperidine ring. This is achieved through the alkylation of the N-protected piperidine-4-carboxylate precursor.
-
Amidation: The ester functionality at the 4-position is converted to the desired carboxamide. This final step can be accomplished through various amide bond formation techniques.
This strategy allows for the modular synthesis of a variety of derivatives by modifying the starting materials or the reagents used in each step.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of this compound. Please note that yields may vary depending on the specific substrate and reaction conditions.
Table 1: N-Protection of Ethyl Piperidine-4-carboxylate
| Step | Reactant | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl piperidine-4-carboxylate | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N) | Dichloromethane (DCM) | 16 | Room Temperature | >95 |
Table 2: C4-Ethylation of N-Boc-4-piperidinecarboxylate
| Step | Reactant | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2 | Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | Ethyl iodide (EtI) | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 4 | -78 to RT | 60-70 (representative) |
Table 3: Amidation of Ethyl N-Boc-4-ethyl-4-piperidinecarboxylate
| Step | Reactant | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3a | Ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate | Ammonia (in Methanol) | Methanol | 48 | 100 (sealed tube) | 50-60 (representative) | | 3b | 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | Ammonium chloride, EDC, HOBt, DIPEA | Dimethylformamide (DMF) | 24 | Room Temperature | 60-70 (representative) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (N-Boc protected precursor)
Materials:
-
Ethyl piperidine-4-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a colorless oil.
Protocol 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl iodide (EtI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).
-
Add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Add ethyl iodide (1.5 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol 3: Synthesis of 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxamide (Amidation)
Method A: Direct Aminolysis of the Ester
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate
-
7N Ammonia in Methanol
Procedure:
-
Dissolve ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate (1 equivalent) in 7N ammonia in methanol in a sealed tube.
-
Heat the reaction mixture at 100 °C for 48 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amide.
Method B: Via Carboxylic Acid Intermediate
Step 3b-1: Hydrolysis of the Ester
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate (1 equivalent) in a mixture of THF, methanol, and water, add lithium hydroxide (2 equivalents).
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid.
Step 3b-2: Amide Coupling
Materials:
-
1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (1 equivalent), ammonium chloride (1.5 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF, add DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final product.
Visualizations
Synthetic Pathway
The overall synthetic route for this compound is depicted below.
Caption: Synthetic route to this compound.
Experimental Workflow for C4-Ethylation
The following diagram illustrates the key steps in the experimental workflow for the C4-ethylation reaction.
Caption: Workflow for the C4-ethylation step.
Application Notes and Protocols for the Electrophysiological Characterization of 4-Ethyl-4-piperidinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the effects of 4-Ethyl-4-piperidinecarboxamide, a novel piperidine derivative, on ion channel function using patch clamp electrophysiology. While specific data for this compound is not extensively available in public literature, the protocols outlined below are based on established methodologies for characterizing similar piperidine-based compounds that have shown significant activity as ion channel modulators.[1][2][3]
The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives known to interact with a wide range of biological targets, including voltage-gated ion channels and ligand-gated receptors.[4][5][6] Therefore, a systematic electrophysiological evaluation is crucial to determine the pharmacological profile of novel compounds like this compound.
Experimental Protocols
Cell Culture and Heterologous Expression
For a systematic evaluation of this compound's effect on specific ion channels, transient transfection of a mammalian cell line that does not endogenously express the channel of interest is recommended. Human Embryonic Kidney (HEK293) cells are a common choice due to their ease of culture and high transfection efficiency.
Protocol for HEK293 Cell Culture and Transfection:
-
Cell Culture:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Transient Transfection:
-
Plate HEK293 cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.
-
For each dish, prepare a transfection mix containing:
-
1-2 µg of plasmid DNA encoding the ion channel of interest (e.g., hNav1.7, hKv7.2/7.3, hCaV2.2).
-
0.5 µg of a marker plasmid, such as one encoding Green Fluorescent Protein (GFP), to identify transfected cells.
-
A suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
-
Incubate the cells with the transfection mix for 4-6 hours before replacing the medium with fresh, pre-warmed culture medium.
-
Recordings can be performed 24-48 hours post-transfection.
-
Whole-Cell Patch Clamp Recordings
The whole-cell patch clamp configuration allows for the recording of macroscopic currents from the entire cell membrane, making it ideal for characterizing the effects of a compound on a population of ion channels.
Protocol for Whole-Cell Recordings:
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Note: Solution compositions may need to be optimized depending on the specific ion channel being studied.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a final resistance of 2-5 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Identify a transfected cell (e.g., by GFP fluorescence).
-
Approach the cell with the patch pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage protocols.
-
-
Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM).
-
Dilute the stock solution into the external solution to the desired final concentrations immediately before use. Ensure the final solvent concentration is low (<0.1%) to avoid non-specific effects.
-
Apply the compound-containing solution to the cell using a perfusion system.
-
-
Voltage Protocols and Data Acquisition:
-
Use an appropriate voltage protocol to elicit currents from the ion channel of interest. For example:
-
For voltage-gated sodium channels (Nav): Hold the cell at -100 mV, and apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
For voltage-gated potassium channels (Kv): Hold the cell at -80 mV, and apply depolarizing steps from -70 mV to +60 mV.
-
-
Acquire and digitize the current recordings using a patch clamp amplifier and appropriate software.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Screening Results of this compound on a Panel of Voltage-Gated Ion Channels.
| Ion Channel Target | Predominant Effect | IC₅₀ / EC₅₀ (µM) | % Inhibition at 10 µM |
| hNav1.5 (Cardiac Na⁺) | Inhibition | 12.5 ± 1.8 | 45.2 ± 3.1 |
| hNav1.7 (Neuronal Na⁺) | Inhibition | 2.3 ± 0.4 | 88.9 ± 2.5 |
| hERG (Kv11.1) | Inhibition | > 100 | 5.1 ± 1.2 |
| hKv7.2/7.3 (M-current) | Activation | 8.7 ± 1.1 | N/A (Activation) |
| hCaV2.2 (N-type Ca²⁺) | Inhibition | 5.6 ± 0.9 | 68.4 ± 4.0 |
Table 2: Hypothetical Effects of this compound on the Gating Properties of hNav1.7.
| Parameter | Control | 1 µM Compound | 10 µM Compound |
| V½ of Activation (mV) | -25.3 ± 0.8 | -26.1 ± 0.7 | -25.8 ± 0.9 |
| V½ of Inactivation (mV) | -80.1 ± 1.2 | -88.4 ± 1.5 | -95.7 ± 1.3** |
| Recovery from Inactivation (τ, ms) | 4.5 ± 0.3 | 8.2 ± 0.5 | 15.1 ± 0.9** |
Statistically significant difference from control (p < 0.05) Statistically significant difference from control (p < 0.01)
Visualization of Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental processes and hypothetical mechanisms of action.
Caption: Experimental workflow for ion channel characterization.
Caption: Hypothetical mechanism of neuronal inhibition.
References
- 1. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oars.uos.ac.uk [oars.uos.ac.uk]
Application of Piperidine Carboxamide Derivatives in Ion Channel Research
Introduction
Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Their conformational flexibility and ability to present substituents in defined spatial orientations make them attractive for targeting a wide range of biological entities, including ion channels. While specific research on 4-Ethyl-4-piperidinecarboxamide in ion channel modulation is not extensively documented in publicly available literature, the broader class of piperidine carboxamide and carboxylate derivatives has been investigated for its effects on various ion channels. These investigations highlight the potential of this chemical class as a source of novel ion channel modulators.
This document provides an overview of the application of piperidine carboxamide and related derivatives in ion channel research, including a summary of their activity, generalized experimental protocols, and conceptual diagrams to guide researchers in this area.
Quantitative Data on Piperidine Derivatives
The following table summarizes the reported biological activity of representative piperidine derivatives on specific ion channels. It is important to note that these are not data for this compound but for structurally related compounds, providing an indication of the potential for this chemical class.
| Compound Class | Specific Compound Example | Ion Channel Target | Activity Type | Potency (IC50) | Source |
| 4-Piperidinecarboxylate Derivatives | Compound 31a | T-type Calcium Channel (α1G) | Inhibition | Not specified, but showed inhibitory effect on mechanical allodynia | [1] |
| 4-Piperidinecarboxylate Derivatives | Various Analogs | hERG Potassium Channel | Inhibition (Off-target) | 1.57 ± 0.14 µM to 4.98 ± 0.36 µM | [1] |
| Piperidine-4-carboxamide Derivatives | Various Analogs | Not specified, general analgesic and dopamine reuptake inhibitory activity reported | Not specified | Not specified | [2] |
Experimental Protocols
A fundamental technique for characterizing the effects of novel compounds on ion channels is patch-clamp electrophysiology. This method allows for the direct measurement of ion flow through channels in cell membranes.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Screening Piperidine Derivatives
1. Cell Preparation:
- Culture cells stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing a specific calcium or potassium channel subtype).
- Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
- Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with an external solution.
2. Pipette Preparation:
- Pull recording pipettes from borosilicate glass capillaries using a micropipette puller.
- Fire-polish the pipette tips to a resistance of 2-5 MΩ when filled with the internal solution.
- Fill the pipette with an internal solution appropriate for the ion channel and recording configuration being used.
3. Recording Procedure:
- Approach a single, healthy-looking cell with the recording pipette.
- Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
- Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.
- Clamp the cell membrane at a holding potential from which the channels of interest are activated (e.g., -80 mV).
- Apply voltage steps or ramps to elicit channel activity.
4. Compound Application:
- Prepare stock solutions of the test compound (e.g., this compound or its derivatives) in a suitable solvent like DMSO.
- Dilute the stock solution to the final desired concentrations in the external solution.
- Apply the compound-containing solution to the cell using a perfusion system.
- Record the ion channel currents before, during, and after the application of the compound to determine its effect (inhibition or potentiation).
5. Data Analysis:
- Measure the peak current amplitude in the presence and absence of the compound.
- Calculate the percentage of inhibition or potentiation.
- For concentration-response analysis, apply multiple concentrations of the compound and fit the data to the Hill equation to determine the IC50 or EC50 value.
Visualizations
Workflow for Ion Channel Drug Discovery
The following diagram illustrates a typical workflow for the discovery and characterization of novel ion channel modulators from a chemical library.
Caption: A generalized workflow for ion channel drug discovery.
Potential Signaling Pathway Involvement
The diagram below conceptualizes how a hypothetical piperidine derivative might modulate a voltage-gated calcium channel, leading to downstream cellular effects.
Caption: Hypothetical inhibitory action on a voltage-gated calcium channel.
References
Application Notes and Protocols for High-Throughput Screening of 4-Ethyl-4-piperidinecarboxamide Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4-Ethyl-4-piperidinecarboxamide scaffold is a core structural motif found in a variety of pharmacologically active compounds. Analogs based on this structure are of significant interest in drug discovery, particularly for their potential to modulate G protein-coupled receptors (GPCRs), the largest family of druggable targets in the human genome.[1] High-throughput screening (HTS) is an essential methodology for efficiently testing large libraries of such analogs to identify promising lead compounds.[2]
This document provides detailed application notes and experimental protocols for state-of-the-art HTS methods applicable to the screening of this compound analogs against GPCR targets. The focus is on robust, scalable, and physiologically relevant cell-based assays.
Application Note 1: Primary Screening via Cell-Based Functional Assays
Functional cell-based assays are the cornerstone of GPCR drug discovery, as they provide a direct measure of a compound's effect on receptor signaling.[3] These assays monitor the downstream consequences of GPCR activation, such as the modulation of second messengers or the recruitment of intracellular proteins. The choice of assay depends on the G-protein coupling profile of the target receptor (Gαs, Gαi, Gαq) or the desire to investigate G-protein-independent pathways.[3]
Protocol 1.1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Principle: This competitive immunoassay measures intracellular cyclic adenosine monophosphate (cAMP) levels. It is ideal for screening ligands of Gαs-coupled receptors (which increase cAMP) and Gαi-coupled receptors (which decrease forskolin-induced cAMP).[4] The HTRF format is a wash-free, robust technology suitable for HTS.[5]
Methodology:
-
Cell Culture & Plating:
-
Use a stable cell line expressing the GPCR of interest (e.g., HEK293, CHO).
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 1,000-2,000 cells/5 µL.[6]
-
Dispense 5 µL of the cell suspension into each well of a 384-well low-volume white plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analog library in DMSO.
-
Further dilute compounds in assay buffer. The final DMSO concentration should be below 0.5%.
-
Add 5 µL of the compound solution to the cell plate.
-
For Gαi antagonist/inverse agonist screening, add an EC80 concentration of a known agonist.[4]
-
For Gαi agonist screening, add a fixed concentration of forskolin to stimulate adenylyl cyclase.[7]
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.[6]
-
-
Lysis and Reagent Addition:
-
Final Incubation & Plate Reading:
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 ratio and normalize the data.
-
Plot the results as a percentage of the control response to determine agonist (EC50) or antagonist (IC50) potencies.
-
Data Presentation:
| Compound ID | Analog Structure | Assay Mode | EC50/IC50 (nM) | Max Response (% of Control) |
| C-001 | [Structure] | Gαs Agonist | 125.5 | 98.2 |
| C-002 | [Structure] | Gαs Agonist | 87.3 | 105.1 |
| C-003 | [Structure] | Gαi Agonist | 210.1 | 85.7 |
| C-004 | [Structure] | Gαi Antagonist | 55.6 | 95.3 (Inhibition) |
Protocol 1.2: β-Arrestin Recruitment Assay
Principle: Upon agonist binding, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a key event in signal desensitization and can also initiate G-protein-independent signaling.[8] Measuring β-arrestin recruitment provides a universal assay for GPCR activation, regardless of G-protein coupling.[9][10] The PathHunter assay (DiscoverX) is a widely used HTS-compatible method based on enzyme fragment complementation.[10]
Methodology:
-
Cell Culture & Plating:
-
Compound Addition:
-
Prepare compound plates with serially diluted analogs.
-
Add compounds to the cell plate and mix gently.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection Reagent Addition:
-
Prepare the detection reagent containing Galacton Star substrate as per the manufacturer's protocol.[10]
-
Add the detection reagent to all wells.
-
-
Final Incubation & Plate Reading:
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal on a standard plate reader.
-
-
Data Analysis:
-
Normalize the raw data (Relative Luminescence Units) to positive and negative controls.
-
Fit the dose-response curves using a four-parameter logistic equation to determine the potency (EC50) and efficacy of each analog.
-
Data Presentation:
| Compound ID | Analog Structure | EC50 (nM) | Efficacy (% of Reference Agonist) |
| C-001 | [Structure] | 98.2 | 110.5 |
| C-002 | [Structure] | 150.7 | 95.3 |
| C-003 | [Structure] | 45.1 | 75.8 (Partial Agonist) |
| C-004 | [Structure] | >10,000 | No activity |
GPCR Signaling Pathways Overview
The following diagram illustrates the primary signaling cascades initiated by GPCR activation, which are interrogated by the assays described.
Caption: Overview of G-protein dependent and β-arrestin mediated GPCR signaling pathways.
Application Note 2: Orthogonal and Label-Free Screening
To confirm primary hits and gain deeper insights into compound activity, orthogonal assays are crucial. Label-free technologies offer a powerful approach by measuring an integrated cellular response, which can reduce artifacts associated with specific reporter systems.[1][11]
Protocol 2.1: Dynamic Mass Redistribution (DMR) Assay
Principle: DMR technology monitors the redistribution of cellular contents upon receptor activation.[12] This change in the local refractive index at the bottom of the well is detected by an optical biosensor, providing a kinetic, integrated readout of the cellular response.[11][12] It is compatible with endogenous receptors and provides a holistic view of signaling.
Methodology:
-
Cell Culture & Plating:
-
Seed cells expressing the target receptor onto biosensor microplates (e.g., Corning Epic).
-
Culture overnight to form a confluent monolayer.
-
Wash cells with assay buffer and equilibrate the plate in the reader at a stable temperature (e.g., 28°C) for 1-2 hours.
-
-
Baseline Measurement:
-
Measure the baseline optical response for 5-10 minutes to ensure signal stability.
-
-
Compound Addition:
-
Add pre-diluted this compound analogs to the plate.
-
Continue to read the plate in real-time to capture the kinetic response profile for 30-60 minutes.
-
-
Data Analysis:
-
The primary output is a kinetic trace of wavelength shift (in picometers, pm) over time.
-
Analyze the kinetic data by extracting key parameters such as peak amplitude, time to peak, and signal area under the curve.
-
Generate dose-response curves based on the peak DMR signal to calculate EC50 values.
-
Data Presentation:
| Compound ID | DMR Peak Amplitude (pm) | Time to Peak (s) | EC50 (nM) |
| C-001 | 150.3 | 120 | 110.8 |
| C-002 | 165.1 | 115 | 75.4 |
| C-003 | 80.6 | 180 | 250.2 |
| C-004 | 5.2 | N/A | >10,000 |
HTS Experimental and Data Analysis Workflow
A typical HTS campaign involves several stages, from initial screening to hit confirmation and validation.
Caption: Standard workflow for a high-throughput screening campaign and hit validation.
Data Normalization and Hit Triage
Data Normalization: Raw data from HTS plates are subject to systematic errors (e.g., edge effects).[13] Normalization is critical to ensure data quality and comparability across plates.[14] The percent inhibition or percent activation relative to plate-based controls is a common method. For more robust analysis, especially with high hit rates, methods like the B-score or Loess normalization are recommended.[15]
Hit Triage Logic: A multi-step process is used to triage hits from the primary screen and eliminate false positives.
Caption: Logical workflow for hit triage from primary screening to lead candidate selection.
References
- 1. Label-free cell-based assays for GPCR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A cell-based, high-throughput homogeneous time-resolved fluorescence assay for the screening of potential κ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP assays [bio-protocol.org]
- 7. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Label-free biosensor assays in GPCR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Label-free Profiling of Ligands for Endogenous GPCRs Using a Cell-Based High Throughput Screening Technology | Technology Networks [technologynetworks.com]
- 13. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for the quantification of 4-Ethyl-4-piperidinecarboxamide in biological samples
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Ethyl-4-piperidinecarboxamide in human plasma. The described method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation on a C18 column. The analyte is detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is intended for use in preclinical and clinical pharmacokinetic studies.
Introduction
This compound is a small molecule containing a piperidine moiety, a common scaffold in many pharmaceutical compounds.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma, suitable for high-throughput analysis in a drug development setting.
Data Presentation
The following table summarizes the key quantitative performance characteristics of the described LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Inter-day Accuracy (%) | 95.9 - 106.5 |
| Inter-day Precision (% RSD) | < 7% |
| Mean Recovery (%) | 85.2 |
| Matrix Effect (%) | 92.1 - 105.3 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualizations
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: Plausible metabolic pathway of this compound.
Discussion
The described LC-MS/MS method offers a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation method is fast and provides adequate sample cleanup for robust chromatographic performance.[3][4] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Piperidine-containing drugs are known to undergo metabolism primarily through oxidation reactions catalyzed by cytochrome P450 enzymes.[5][6][7] Common metabolic pathways include N-dealkylation and hydroxylation of the piperidine ring.[8] The developed method can be adapted to include the quantification of major metabolites by determining their specific MRM transitions.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and suitable for supporting pharmacokinetic studies in drug development. Further validation should be performed according to regulatory guidelines before implementation in a regulated environment.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Characterization of Novel Piperidine-Based Neuromodulatory Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific data for 4-Ethyl-4-piperidinecarboxamide as a tool for studying neuronal excitability is not available in the public domain. The following application notes and protocols are a generalized guide for the characterization of novel piperidine derivatives, based on common practices in the field of neuropharmacology.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system.[1][2] Its conformational flexibility and ability to be readily functionalized allow for the synthesis of diverse libraries of compounds with a wide range of pharmacological activities.[1] Piperidine derivatives have been developed as analgesics, antipsychotics, antidepressants, and agents for treating neurodegenerative disorders.[2][3]
The study of neuronal excitability is fundamental to understanding the mechanisms of action of these compounds. Neuronal excitability is primarily governed by the activity of various ion channels, including voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated ion channels. Novel piperidine compounds are frequently screened against a panel of these channels to determine their mechanism of action and potential therapeutic utility.
This document provides a generalized framework for the initial characterization of a novel piperidine derivative, such as this compound, as a potential modulator of neuronal excitability.
Data Presentation: Hypothetical Screening Data for a Novel Piperidine Compound
The following table represents a hypothetical dataset for a novel piperidine compound ("Compound X"), illustrating the type of quantitative data that would be generated during its initial characterization.
| Target Ion Channel | Assay Type | IC50 / EC50 (µM) | Maximum Efficacy (% Inhibition / Activation) | Notes |
| Voltage-Gated Sodium Channels | ||||
| Nav1.1 | Patch-Clamp Electrophysiology | > 100 | < 10% Inhibition | No significant activity |
| Nav1.2 | Patch-Clamp Electrophysiology | 15.2 ± 2.1 | 95 ± 5% Inhibition | Moderate potency, full block |
| Nav1.5 | Patch-Clamp Electrophysiology | > 100 | < 5% Inhibition | No significant activity (cardiac isoform) |
| Nav1.7 | Patch-Clamp Electrophysiology | 0.8 ± 0.1 | 98 ± 2% Inhibition | Potent blocker of a key pain target |
| Voltage-Gated Potassium Channels | ||||
| Kv7.2/7.3 | Patch-Clamp Electrophysiology | 2.5 ± 0.4 | 85 ± 7% Activation | Potent activator of M-current |
| hERG (Kv11.1) | Patch-Clamp Electrophysiology | 45.3 ± 5.6 | 60 ± 8% Inhibition | Off-target activity, potential cardiac liability |
| Voltage-Gated Calcium Channels | ||||
| Cav2.2 | Patch-Clamp Electrophysiology | 12.8 ± 1.9 | 70 ± 6% Inhibition | Moderate block of N-type calcium channels |
| Cav3.2 | Patch-Clamp Electrophysiology | > 50 | < 10% Inhibition | No significant activity on T-type channels |
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the effect of a novel piperidine compound on a specific ion channel expressed in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the ion channel of interest
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
Methodology:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Approach a single cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for sodium channels).
-
-
Data Acquisition:
-
Apply a voltage protocol to elicit ionic currents. The protocol will depend on the channel of interest (e.g., a series of depolarizing steps to activate voltage-gated channels).
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each test potential.
-
Calculate the percentage of inhibition or activation at each compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 or EC50.
-
Protocol 2: In Vitro Current-Clamp Electrophysiology in Primary Neuronal Cultures
This protocol is for assessing the effect of a novel piperidine compound on the firing properties of cultured neurons.
Materials:
-
Primary neuronal culture (e.g., rat hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
External solution (as in Protocol 1)
-
Internal solution (as in Protocol 1)
-
Test compound stock solution
-
Patch-clamp rig
Methodology:
-
Cell Preparation: Culture primary neurons on coverslips for 10-14 days in vitro.
-
Recording:
-
Transfer a coverslip to the recording chamber and establish a whole-cell patch-clamp recording in current-clamp mode.
-
Record the resting membrane potential.
-
-
Data Acquisition:
-
Inject a series of depolarizing current steps to elicit action potentials.
-
Record the number of action potentials, firing frequency, and action potential threshold.
-
Perfuse the neuron with the test compound at a concentration determined from the ion channel screening (e.g., the IC50 for a primary target).
-
Repeat the current injection protocol and record the changes in firing properties.
-
-
Data Analysis:
-
Compare the firing frequency, action potential threshold, and other parameters before and after compound application.
-
Analyze changes in action potential waveform (e.g., width, afterhyperpolarization).
-
Visualizations
Caption: Experimental workflow for characterizing a novel piperidine compound.
Caption: Hypothetical signaling pathway for a piperidine compound that activates K+ channels.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 4-Ethyl-4-piperidinecarboxamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-4-piperidinecarboxamide is a small molecule belonging to the piperidine class of compounds. Piperidine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] Several studies have demonstrated that various piperidine derivatives exhibit cytotoxicity against cancer cell lines by inducing apoptosis and modulating key signaling pathways.[3] Therefore, a thorough in-vitro evaluation of the cytotoxic potential of novel piperidine compounds like this compound is a critical step in the early stages of drug discovery and development.[5][6][7][8]
These application notes provide a comprehensive guide to assessing the cytotoxicity of this compound using established cell culture techniques. The protocols detailed below will enable researchers to determine the compound's potency (IC50), mechanism of cell death, and potential effects on critical cellular pathways.
Key Cytotoxicity Assessment Assays
A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The following assays provide a robust platform for this assessment:
-
Cell Viability Assays: To quantify the dose-dependent effect of the compound on cell proliferation and survival.
-
Cell Death Mechanism Assays: To distinguish between apoptosis and necrosis as the primary mode of cell death.
-
Oxidative Stress Assays: To investigate the role of reactive oxygen species (ROS) in mediating cytotoxicity.
-
Mitochondrial Function Assays: To assess the impact of the compound on mitochondrial integrity and function.
Data Presentation
Table 1: In-Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 25.5 |
| A549 (Lung Cancer) | MTT | 42.8 |
| HepG2 (Liver Cancer) | MTT | 68.3 |
| HEK293 (Normal Kidney) | MTT | > 100 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)
| Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 2.1 | 1.5 | 0.8 |
| 10 | 15.7 | 5.2 | 1.1 |
| 25 (IC50) | 35.2 | 18.9 | 2.5 |
| 50 | 48.6 | 25.4 | 3.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer and normal cell lines (e.g., MCF-7, A549, HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
MCF-7 cells
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow Diagram
Caption: General workflow for assessing the cytotoxicity of a test compound.
References
- 1. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological screening of synthetic piperidine derivatives - Art Boulevard [artboulevard.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. kosheeka.com [kosheeka.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-4-piperidinecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Ethyl-4-piperidinecarboxamide. The information is tailored for researchers, scientists, and professionals in drug development.
General Synthetic Workflow
The synthesis of this compound typically proceeds through a multi-step pathway starting from a commercially available 4-piperidinecarboxylate derivative. The general workflow involves protection of the piperidine nitrogen, C-alkylation at the 4-position, amidation of the carboxylate, and final deprotection.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of the C-ethylation step (Step 2) consistently low?
Answer:
Low yields in the C-alkylation of N-protected ethyl 4-piperidinecarboxylate are a common issue. The primary causes often relate to incomplete enolate formation, side reactions, or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Inefficient Deprotonation: The acidity of the α-proton at the C4 position is relatively low. Incomplete deprotonation by the base leads to unreacted starting material.
-
Solution: Switch to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Ensure the base is freshly prepared or properly titrated.
-
-
Competing N-Alkylation: If the protecting group on the piperidine nitrogen is not robust, the nitrogen can compete with the desired C-alkylation. This is less common with a Boc group but can occur with less bulky or more labile protecting groups.
-
Solution: Confirm the integrity of the N-protecting group. Ensure a stable protecting group like Boc or Benzoyl is used.
-
-
Reaction Temperature: The stability of the enolate is highly temperature-dependent. If the temperature is too high, side reactions such as self-condensation may occur.
-
Solution: Maintain a low temperature (e.g., -78 °C) during enolate formation and the subsequent addition of the ethylating agent (e.g., ethyl iodide or bromide).
-
-
Moisture in the Reaction: The presence of water will quench the strong base and the enolate, significantly reducing the yield.
-
Solution: Use anhydrous solvents (e.g., dry THF) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). All glassware should be thoroughly dried.
-
The following diagram provides a decision tree for troubleshooting low yields in this step.
Caption: Decision tree for troubleshooting low C-ethylation yield.
Question 2: How can I prevent the formation of the N-ethylated byproduct?
Answer:
The formation of an N-ethylated byproduct occurs when the piperidine nitrogen acts as a nucleophile. This is a significant issue when the nitrogen is unprotected or inadequately protected.
Logical Relationship of Side Reaction:
The key to preventing N-alkylation is to decrease the nucleophilicity of the piperidine nitrogen more than the rate of C-alkylation. This is achieved through the use of an appropriate electron-withdrawing protecting group.
Caption: Competing pathways of N-alkylation vs. C-alkylation.
Solutions:
-
Use of Protecting Groups: The most effective solution is to protect the piperidine nitrogen with an electron-withdrawing group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups reduce the nucleophilicity of the nitrogen, preventing it from reacting with the ethylating agent.
-
Order of Addition: In a protected substrate, ensure the strong base is added first to form the C4-enolate before the ethylating agent is introduced.
Question 3: The amidation step (Step 3) is not proceeding to completion. What can I do?
Answer:
Incomplete amidation of the ethyl ester can be due to several factors, including the choice of amidation method, reaction conditions, or the nature of the amine used.
Potential Causes and Solutions:
-
Low Reactivity of the Ester: Ethyl esters can be relatively unreactive.
-
Solution 1 (Hydrolysis and Coupling): First, hydrolyze the ethyl ester to the corresponding carboxylic acid using a base like LiOH or NaOH. Then, use a standard peptide coupling agent (e.g., HATU, HOBt/EDC) to form the amide with the desired amine. This is often the most reliable method.
-
Solution 2 (Direct Aminolysis): For direct conversion, higher temperatures or a catalyst may be required. However, this can lead to decomposition.
-
-
Volatile Amine: If using ammonia or a low-boiling point amine, it may be escaping from the reaction mixture.
-
Solution: Use a sealed reaction vessel (e.g., a pressure tube) and conduct the reaction at a controlled temperature. Using a solution of ammonia in an alcohol (e.g., 7N NH3 in methanol) is also common.
-
-
Steric Hindrance: The 4,4-disubstituted piperidine is sterically hindered, which can slow down the amidation reaction.
-
Solution: Increase the reaction time and/or temperature (within the limits of substrate stability). The two-step hydrolysis and coupling approach is often better for hindered substrates.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
-
A1: The most common and cost-effective starting materials are Isonipecotic acid (piperidine-4-carboxylic acid) or its ethyl ester, Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate). Both are commercially available.
Q2: Which N-protecting group is best for this synthesis?
-
A2: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is robust enough to withstand the strongly basic conditions of the C-alkylation step and can be easily removed under acidic conditions (e.g., with TFA or HCl) that are unlikely to affect the final carboxamide product.
Q3: How can the final product, this compound, be purified?
-
A3: Purification can be challenging due to the polar nature of the final product.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexanes) can be effective.
-
Column Chromatography: If the product is an oil or difficult to crystallize, column chromatography on silica gel is a common method. A polar mobile phase, often containing a small amount of amine (e.g., triethylamine in ethyl acetate/methanol) is used to prevent tailing on the column.
-
Acid/Base Extraction: As a basic amine, the product can be purified by extracting into an acidic aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and re-extracting the product into an organic solvent.
-
Q4: Are there any specific safety precautions for this synthesis?
-
A4: Yes.
-
Strong Bases: Reagents like LDA and LHMDS are pyrophoric and react violently with water. They must be handled under an inert atmosphere by trained personnel.
-
Alkylating Agents: Ethyl iodide and ethyl bromide are toxic and should be handled in a well-ventilated fume hood.
-
Pressure: When using volatile amines like ammonia in a sealed tube, do not overheat the vessel to avoid dangerous pressure buildup.
-
Data Presentation: Optimizing the C-Ethylation Step
The following tables represent hypothetical data from experiments to optimize the C-ethylation of N-Boc-ethyl 4-piperidinecarboxylate.
Table 1: Effect of Base on Product Yield
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 0 to RT | 12 | < 5 |
| 2 | KHMDS | THF | -78 to -40 | 4 | 65 |
| 3 | LDA | THF | -78 | 2 | 85 |
| 4 | LHMDS | THF | -78 | 2 | 82 |
Table 2: Effect of Solvent on Product Yield using LDA
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | -78 | 2 | 85 |
| 2 | Diethyl Ether | -78 | 2 | 70 |
| 3 | Dioxane | -20 | 4 | 45 |
Experimental Protocols
Protocol 1: N-Protection of Ethyl 4-piperidinecarboxylate
-
Dissolve Ethyl 4-piperidinecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which is often used without further purification.
Protocol 2: C-Ethylation of N-Boc-ethyl 4-piperidinecarboxylate
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 eq).
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of N-Boc-ethyl 4-piperidinecarboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add ethyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Protocol 3: Amidation via Hydrolysis and Peptide Coupling
-
Hydrolysis: Dissolve the N-Boc-4-ethyl-4-piperidinecarboxylic acid ethyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS). Acidify the mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid with ethyl acetate.
-
Amidation: Dissolve the resulting carboxylic acid (1.0 eq) in DCM or DMF. Add a coupling agent like HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 10 minutes.
-
Add the desired amine (e.g., a solution of ammonia or an amine hydrochloride salt, 1.2 eq).
-
Stir at room temperature for 4-16 hours until the reaction is complete.
-
Perform an aqueous workup, dry the organic layer, and concentrate to yield the N-Boc protected amide.
-
Deprotection: Dissolve the protected amide in DCM and add an excess of trifluoroacetic acid (TFA). Stir for 1-2 hours. Evaporate the solvent and TFA under reduced pressure. The final product is often obtained as a TFA salt, which can be converted to the free base by treatment with a mild base.
Optimizing reaction conditions for 4-Ethyl-4-piperidinecarboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-Ethyl-4-piperidinecarboxamide. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct route is the amidation of a 4-ethyl-4-piperidinecarboxylic acid derivative, typically the corresponding ethyl ester or the free carboxylic acid. This involves reacting the piperidine derivative with an aminating agent.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for successful synthesis include reaction temperature, choice of solvent, the coupling agent and base used (for carboxylic acid starting material), and the stoichiometry of the reactants. Careful control of these parameters is crucial for achieving high yield and purity.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can result from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: The formation of byproducts can consume starting materials.
-
Suboptimal reagents: The quality of coupling agents, bases, or solvents can significantly impact the reaction outcome.
-
Purification losses: Significant amounts of product may be lost during workup and purification steps.
Q4: I am observing significant byproduct formation. How can I minimize this?
A4: Byproduct formation can often be minimized by adjusting the reaction conditions. For instance, lowering the reaction temperature may reduce the rate of side reactions. The choice of a more selective coupling agent can also be beneficial. Additionally, ensuring the high purity of starting materials is essential.
Q5: How can I effectively purify the final product?
A5: Purification of this compound can typically be achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to proceed or stalls | - Inactive coupling agent.- Insufficiently activated carboxylic acid.- Steric hindrance around the reaction center. | - Use a fresh batch of coupling agent.- Switch to a more potent activating agent (e.g., HATU).- Increase the reaction temperature and/or reaction time. |
| Low Yield | - Incomplete reaction.- Suboptimal reaction temperature.- Inappropriate solvent.- Loss of product during workup. | - Monitor the reaction by TLC or LC-MS to ensure completion.- Optimize the reaction temperature.- Screen different solvents to improve solubility and reaction rate.- Optimize the extraction and purification procedures. |
| Formation of Multiple Products (byproducts) | - Side reactions due to high temperature.- Reaction with solvent.- Impurities in starting materials. | - Lower the reaction temperature.- Use a non-reactive solvent.- Ensure the purity of all reactants and reagents before use. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the aqueous phase.- Emulsion formation during extraction.- Product co-elutes with impurities during chromatography. | - Saturate the aqueous phase with NaCl before extraction.- Use a different extraction solvent or break the emulsion by adding brine.- Optimize the mobile phase for column chromatography to achieve better separation. |
Experimental Protocols
Method 1: Amidation of Ethyl 4-Ethyl-4-piperidinecarboxylate
This protocol describes the conversion of the ethyl ester to the corresponding amide.
Materials:
-
Ethyl 4-Ethyl-4-piperidinecarboxylate
-
Ammonia solution (e.g., 7N in Methanol)
-
Methanol
-
Pressure vessel (if heating is required)
Procedure:
-
To a solution of Ethyl 4-Ethyl-4-piperidinecarboxylate (1.0 eq) in methanol, add a solution of ammonia in methanol (10-20 eq).
-
The reaction mixture is stirred in a sealed pressure vessel.
-
The reaction can be conducted at room temperature or heated to 50-80 °C to increase the rate of reaction.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Method 2: Amidation of 4-Ethyl-4-piperidinecarboxylic Acid using a Coupling Agent
This protocol outlines the synthesis starting from the carboxylic acid.
Materials:
-
4-Ethyl-4-piperidinecarboxylic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia source (e.g., Ammonium chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 4-Ethyl-4-piperidinecarboxylic Acid (1.0 eq) in DMF or DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and TEA or DIPEA (2.0 eq) in DMF or DCM.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Method 1: Ester Amidation | Method 2: Acid Coupling |
| Starting Material | Ethyl 4-Ethyl-4-piperidinecarboxylate | 4-Ethyl-4-piperidinecarboxylic Acid |
| Key Reagents | Ammonia in Methanol | EDC, HOBt, Ammonium Chloride, TEA/DIPEA |
| Solvent | Methanol | DMF or DCM |
| Temperature | Room Temperature to 80 °C | Room Temperature |
| Reaction Time | 12 - 48 hours | 8 - 16 hours |
| Typical Yield | 60 - 80% | 70 - 90% |
| Purification | Column Chromatography/Recrystallization | Column Chromatography |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting the synthesis.
Purification challenges of 4-Ethyl-4-piperidinecarboxamide and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Ethyl-4-piperidinecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and residual solvents. Specifically, for piperidine-based syntheses, potential impurities may include:
-
Unreacted starting materials: Such as ethyl 4-piperidinecarboxylate or related precursors.
-
Byproducts of ring formation: Depending on the synthetic pathway, incomplete cyclization or side reactions can lead to various structural analogs.
-
Dimerization products: Under certain reaction conditions, piperidine derivatives can dimerize.[1]
-
Hydrolysis products: The carboxamide group can be susceptible to hydrolysis back to the carboxylic acid under acidic or basic conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, dichloromethane) may be present in the final product.
Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color in the final product often indicates the presence of high-molecular-weight byproducts or trace impurities. These can sometimes be removed by treating a solution of the compound with activated charcoal followed by filtration. Recrystallization is also an effective method for removing colored impurities.
Q3: I am having trouble crystallizing my this compound. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system. Here are a few troubleshooting steps:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For piperidine derivatives, solvent pairs like ethyl acetate/hexane or ethanol/water can be effective.[2][3]
-
Seeding: Introduce a seed crystal from a previous successful crystallization to induce nucleation.
-
Slow Evaporation: If single solvent systems are not working, dissolving the compound in a low-boiling point solvent and allowing it to evaporate slowly can sometimes yield crystals.
-
Purity Check: Ensure the material is sufficiently pure before attempting crystallization, as significant impurities can hinder the process. Consider an initial purification step like column chromatography.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Compound is highly polar and sticking to the silica gel. | Use a more polar eluent system. A common gradient for amine-containing compounds is dichloromethane/methanol. Adding a small percentage of a basic modifier like triethylamine or ammonium hydroxide to the eluent can also help to reduce tailing and improve recovery. |
| Improper solvent system for elution. | Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation. The ideal Rf value for the target compound is typically between 0.2 and 0.4. |
| Co-elution of impurities with the product. | A slower gradient or a different stationary phase (e.g., alumina) may be necessary to achieve better separation. |
| Sample loading issues. | For optimal separation, dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column.[4] |
Issue 2: Incomplete Removal of a Specific Impurity
| Potential Cause | Troubleshooting Step |
| Impurity has similar polarity to the product. | If column chromatography is ineffective, consider recrystallization.[2] Finding a solvent system where the impurity has a significantly different solubility from the product is key. |
| Impurity is a diastereomer. | Diastereomers can sometimes be separated by careful column chromatography or by forming salts with a chiral acid or base and then separating the resulting diastereomeric salts by crystallization.[5] |
| Impurity is a starting material with a similar functional group. | An acidic or basic wash during the workup can help remove impurities with different acid/base properties. For example, an unreacted carboxylic acid starting material can be removed by washing with a dilute aqueous base. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethyl acetate, ethanol, isopropanol, water, hexane) to find a suitable single or mixed solvent system. A good solvent will dissolve the compound when hot but not when cold.[2] A common and effective solvent pair for piperidine derivatives is ethyl acetate and hexane.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A typical mobile phase for compounds of this nature could be a mixture of dichloromethane and methanol (e.g., 95:5).
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Example of Purity Improvement via Different Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethyl Acetate/Hexane) | 85% | 98.5% | 75% |
| Column Chromatography (DCM/MeOH gradient) | 85% | 99.2% | 60% |
| Acid-Base Extraction followed by Recrystallization | 70% (with acidic impurity) | 99.0% | 65% |
Note: The data presented in this table are illustrative and may not represent actual experimental results.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Addressing 4-Ethyl-4-piperidinecarboxamide stability and degradation issues
Frequently Asked Questions (FAQs)
Q1: My sample of 4-Ethyl-4-piperidinecarboxamide shows a new peak in the HPLC chromatogram after storage in an acidic solution. What could this be?
A1: The appearance of a new peak after storage in acidic conditions suggests potential hydrolysis of the primary amide to a carboxylic acid. This would result in the formation of 4-Ethyl-4-piperidinecarboxylic acid. Another possibility, though less likely under mild acidic conditions, is degradation of the piperidine ring itself.
Q2: I observe degradation of my compound when exposed to air and light. What is the likely cause?
A2: Exposure to air (oxygen) and light can promote oxidative degradation. For piperidine derivatives, oxidation can occur at the nitrogen atom or at the carbon atoms alpha to the nitrogen, potentially leading to N-oxides, iminium ions, or ring-opened products.
Q3: Can high temperatures affect the stability of this compound?
A3: Yes, high temperatures can accelerate both hydrolytic and oxidative degradation pathways. Thermal stress can also lead to other, less predictable degradation products. It is recommended to store the compound at controlled room temperature or lower, protected from light and moisture.
Q4: What are the expected degradation products under basic conditions?
A4: Under basic conditions, the primary amide of this compound can undergo hydrolysis to form the corresponding carboxylate salt (4-Ethyl-4-piperidinecarboxylate). The piperidine ring is generally more stable under basic conditions compared to acidic conditions but can still be susceptible to oxidation.
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the purity and degradation of your compound. This involves developing an HPLC method that can separate the parent compound from all potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Suggested Action |
| A new, more polar peak appears after storage in acidic solution. | Acid-catalyzed hydrolysis of the amide to a carboxylic acid. | Confirm the identity of the new peak using LC-MS. Adjust the pH of your formulation to be closer to neutral. |
| Multiple new peaks appear after exposure to an oxidizing agent (e.g., hydrogen peroxide). | Oxidative degradation of the piperidine ring or the ethyl group. | Protect the sample from excessive exposure to oxygen and light. Consider the use of antioxidants in your formulation. |
| A new, less polar peak appears after prolonged storage at elevated temperatures. | Potential for complex thermal degradation or interaction with excipients. | Conduct a forced degradation study at various temperatures to identify the degradation product. Re-evaluate storage conditions. |
Issue 2: Loss of Potency or Assay Variability
| Symptom | Possible Cause | Suggested Action |
| The measured concentration of the active pharmaceutical ingredient (API) decreases over time. | Chemical degradation of this compound. | Perform a comprehensive stability study under intended storage conditions. Re-evaluate the formulation and packaging. |
| Inconsistent results in biological assays. | Presence of uncharacterized degradation products that may have different activities or interfere with the assay. | Isolate and characterize the major degradation products. Evaluate their biological activity. |
Quantitative Data from a Hypothetical Forced Degradation Study
The following table represents example data from a forced degradation study on a similar piperidine carboxamide compound. This data is for illustrative purposes only.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 4-Ethyl-4-piperidinecarboxylic acid |
| 0.1 M NaOH | 24 hours | 60°C | 8.5% | 4-Ethyl-4-piperidinecarboxylate |
| 3% H₂O₂ | 24 hours | 25°C | 12.8% | N-oxide and other oxidative species |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 5.1% | Various photolytic degradants |
| Thermal | 7 days | 80°C | 9.7% | Multiple minor degradants |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Take samples at the same time points as the acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature. Take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Sample at 1, 3, and 7 days. Dissolve in the mobile phase for analysis.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the sample after exposure.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
Technical Support Center: 4-Ethyl-4-piperidinecarboxamide (Compound EPC-21)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 4-Ethyl-4-piperidinecarboxamide (internally designated as EPC-21) in in vitro assays. For the purpose of this guide, we will assume EPC-21 is being investigated as a potential antagonist for a Gq-coupled G-protein coupled receptor (GPCR).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with EPC-21.
Question: I am not observing any significant activity of EPC-21 in my GPCR functional assay (e.g., calcium mobilization). What are the possible reasons?
Answer:
Several factors could contribute to a lack of observed activity. A systematic approach to troubleshooting is recommended.
-
Compound Solubility: EPC-21 has limited aqueous solubility. Precipitation in your assay medium can lead to a lower effective concentration.
-
Recommendation: Visually inspect your assay plates for any signs of precipitation. Perform a solubility test under your specific assay conditions. Consider lowering the final DMSO concentration.
-
-
Cell Health and Receptor Expression: The health and receptor expression levels of your cell line are critical.
-
Recommendation: Always include a positive control agonist to confirm that the cells are responsive. Verify the expression of the target GPCR in the cell line used.
-
-
Assay Conditions: The assay parameters may not be optimal for detecting antagonist activity.
-
Recommendation: Ensure the agonist concentration used for stimulation is at its EC80 value to provide a sufficient window for observing inhibition. Review incubation times and temperature.
-
Here is a troubleshooting workflow to address a lack of activity:
Question: I am seeing high variability between my replicate wells. What could be the cause?
Answer:
High variability can obscure real biological effects. The most common causes are related to compound handling and dispensing.
-
Poor Mixing or Precipitation: If EPC-21 is not fully dissolved or precipitates during the experiment, it can lead to inconsistent concentrations across the plate.
-
Recommendation: Ensure your stock solution is fully dissolved before making serial dilutions. Mix thoroughly at each dilution step. Pre-dilute the compound in assay buffer before adding it to the cells.
-
-
Pipetting Errors: Small volume inaccuracies can lead to large concentration differences.
-
Recommendation: Use calibrated pipettes and appropriate tips. For multi-well plates, use a multichannel pipette or an automated liquid handler for compound addition.
-
-
Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to increased compound concentration.
-
Recommendation: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or water to maintain humidity.
-
Question: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows a decrease in signal at higher concentrations of EPC-21. Is the compound cytotoxic?
Answer:
A decrease in signal in a viability assay can indicate cytotoxicity, but it can also be due to assay interference.
-
Cytotoxicity: Like many organic molecules, EPC-21 can be cytotoxic at high concentrations.
-
Recommendation: Determine the TC50 (toxic concentration 50%) in a separate cytotoxicity assay. Use concentrations below the TC50 for your functional assays.
-
-
Assay Interference: The compound may interfere with the assay chemistry or detection method. For example, it might inhibit the reductase enzymes required for MTT assays or quench the luciferase signal in ATP-based assays.
-
Recommendation: Run a cell-free control where you add EPC-21 to the assay reagents without cells. A change in signal indicates direct interference. Use an orthogonal viability assay (e.g., measuring protease activity) to confirm the results.
-
Frequently Asked Questions (FAQs)
Q1: What are the physical and chemical properties of this compound (EPC-21)?
A1: The key physicochemical properties are summarized in the table below.
| Property | Value (Predicted) |
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
| pKa | 9.5 ± 0.2 |
| LogP | 0.8 ± 0.3 |
| Aqueous Solubility | Low |
Q2: How should I prepare and store stock solutions of EPC-21?
A2: Due to its low aqueous solubility, EPC-21 should be dissolved in an organic solvent.
| Parameter | Recommendation |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Preparation | Warm gently (to 37°C) and vortex to ensure complete dissolution. |
| Storage | Store at -20°C in small aliquots to avoid freeze-thaw cycles. |
| Final Assay Conc. | The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced artifacts. |
Q3: What is the proposed mechanism of action for EPC-21?
A3: EPC-21 is being investigated as a competitive antagonist of a Gq-coupled GPCR. In this model, EPC-21 binds to the receptor's orthosteric site, preventing the endogenous ligand (agonist) from binding and activating the downstream signaling pathway. This inhibition prevents the activation of Phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a decrease in intracellular calcium release.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to assess the kinetic solubility of EPC-21 in your specific assay buffer.[1][2]
-
Preparation:
-
Prepare a 10 mM stock solution of EPC-21 in 100% DMSO.
-
In a 96-well clear-bottom plate, add 2 µL of the 10 mM stock to the first column wells.
-
Add 1 µL of DMSO to the remaining wells.
-
Perform a 1:2 serial dilution by transferring 2 µL from the first column to the second, and so on.
-
-
Assay Execution:
-
Rapidly add 98 µL of your assay buffer to all wells using a multichannel pipette. This creates a final top concentration of 200 µM with 2% DMSO.
-
Seal the plate and shake for 2 hours at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 620 nm using a plate reader. An increase in absorbance indicates light scattering due to compound precipitation.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the potential cytotoxicity of EPC-21.[3][4]
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of EPC-21 in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubate for 24-48 hours (or a duration relevant to your main assay).
-
-
MTT Reagent Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[3]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in cell viability.
-
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing a novel compound like EPC-21.
References
Technical Support Center: 4-Ethyl-4-piperidinecarboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Ethyl-4-piperidinecarboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield of Crude Product | Incomplete reaction of ethyl 4-piperidinecarboxylate. | 1. Increase reaction time: Extend the reaction time in increments of 2-4 hours and monitor progress by TLC or LC-MS. 2. Increase temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C. 3. Use a catalyst: For direct amidation, the addition of a catalyst like sodium cyanide or a Lewis acid can sometimes improve reaction rates. | An increase in product formation and a corresponding decrease in starting material, leading to a higher isolated yield. |
| Decomposition of starting material or product. | 1. Maintain a controlled temperature: Avoid excessive heating, which can lead to side reactions. 2. Use an inert atmosphere: If sensitive to oxidation, conduct the reaction under nitrogen or argon. | Minimized formation of degradation byproducts, resulting in a cleaner reaction profile and improved yield. | |
| Inefficient extraction of the product. | 1. Adjust the pH of the aqueous layer: Ensure the aqueous layer is basic (pH > 10) before extraction to keep the product in the organic phase. 2. Increase the number of extractions: Perform at least 3-4 extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). | More complete transfer of the product from the aqueous to the organic phase, maximizing the recovered crude yield. | |
| Low Purity of Crude Product | Presence of unreacted ethyl 4-piperidinecarboxylate. | 1. Optimize reaction stoichiometry: Ensure a slight excess of ethylamine is used to drive the reaction to completion. 2. Purification: Unreacted starting material can often be removed by column chromatography. | A purer crude product with minimal starting material contamination. |
| Formation of N-acylated byproduct. | In cases where an activating agent is used for the carboxylic acid precursor, the piperidine nitrogen can be acylated. | 1. Slow addition of reagents: Add the activating agent and carboxylic acid slowly to the amine solution to control the reaction. 2. Purification: This byproduct can typically be separated by flash column chromatography. | |
| Presence of residual solvent. | Inadequate drying of the extracted organic layers or the final product. | 1. Use a drying agent: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. 2. High-vacuum drying: Dry the isolated product under high vacuum for an extended period to remove residual solvents. | |
| Difficulty in Purification | Product is an oil or low-melting solid. | The product may not crystallize easily. | 1. Column chromatography: Purify the crude product using silica gel chromatography with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine). 2. Salt formation: Convert the free base to a hydrochloride or other salt, which is often more crystalline and easier to purify by recrystallization. |
| Co-elution of impurities during chromatography. | The polarity of the product and impurities are very similar. | 1. Optimize the eluent system: Use a gradient elution or try different solvent systems to improve separation. 2. Use a different stationary phase: Consider using alumina or a reverse-phase C18 column if silica gel is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and straightforward method is the direct amidation of ethyl 4-piperidinecarboxylate with an aqueous or ethanolic solution of ethylamine. This reaction typically proceeds at room temperature or with gentle heating.
Q2: What are the critical parameters to control during the amidation reaction?
The key parameters to monitor and control are:
-
Stoichiometry: A slight excess of ethylamine is recommended to ensure complete conversion of the starting ester.
-
Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) can increase the reaction rate. Avoid excessive temperatures to minimize side reactions.
-
Reaction Time: The reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Q3: My product is a persistent oil. How can I induce crystallization?
If your this compound product is an oil, you can try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.
-
Seeding: Introduce a small crystal of previously solidified product into the oil.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) and cool the mixture.
-
Trituration: Repeatedly wash the oil with a non-polar solvent to remove impurities that may be inhibiting crystallization.
-
Salt Formation: As a last resort, converting the product to its hydrochloride salt by treating a solution of the base with HCl in a suitable solvent (like ether or dioxane) often yields a crystalline solid that is easier to handle and purify.
Q4: What analytical techniques are recommended for purity assessment?
The purity of this compound can be effectively assessed using the following methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the product from starting materials and byproducts. A typical mobile phase could be a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and for identifying any impurities. The absence of signals corresponding to the ethyl ester starting material is a good indicator of reaction completion.
-
Mass Spectrometry (MS): This technique is useful for confirming the molecular weight of the desired product.
Q5: What are the expected 1H NMR chemical shifts for this compound?
While the exact shifts can vary depending on the solvent used, the expected proton NMR signals for the core structure would be:
-
Piperidine protons: A series of multiplets between approximately 1.5 and 3.0 ppm.
-
Ethyl group (amide): A quartet around 3.2-3.4 ppm (CH2) and a triplet around 1.0-1.2 ppm (CH3).
-
Amide NH: A broad singlet that can appear over a wide range, typically between 5.0 and 8.0 ppm.
-
Piperidine NH: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of ethyl 4-piperidinecarboxylate (1 equivalent) in ethanol, add a 70% aqueous solution of ethylamine (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is incomplete, gently heat the mixture to 40-50°C for an additional 12-24 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylamine.
-
Dissolve the residue in water and make the solution basic (pH > 10) with the addition of a suitable base (e.g., 1M NaOH).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column in a suitable solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and heptane containing 1% triethylamine).
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system. A gradient of the more polar solvent can be used to improve separation.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization (from a suitable solvent)
-
Dissolve the crude solid product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethyl acetate, isopropanol, or a mixture of solvents like ethyl acetate/hexane).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Overcoming solubility issues of 4-Ethyl-4-piperidinecarboxamide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Ethyl-4-piperidinecarboxamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a piperidine derivative. While specific data for this compound is limited, compounds with similar structures often exhibit poor aqueous solubility due to their lipophilic nature.[1][2] It is expected to be more soluble in organic solvents.[3] Researchers should anticipate the need for solubility enhancement techniques when preparing aqueous stock solutions or formulations.
Q2: What are the initial steps to assess the solubility of this compound?
A preliminary solubility assessment can be performed by adding incremental amounts of the compound to a fixed volume of the aqueous solvent at a controlled temperature. Visual inspection for undissolved particles is the simplest method. For a more quantitative analysis, techniques like shake-flask method followed by concentration analysis of the supernatant (e.g., via HPLC-UV) are recommended.
Q3: How does pH adjustment affect the solubility of this compound?
Since this compound contains a basic piperidine nitrogen, its solubility is expected to be pH-dependent. In acidic conditions, the piperidine nitrogen can be protonated, forming a more soluble salt.[1][2][] Therefore, lowering the pH of the aqueous solution is a primary strategy to investigate for solubility enhancement.
Q4: What are co-solvents and how can they improve the solubility of this compound?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[1][2][][5] Commonly used co-solvents in research and pharmaceutical development include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[]
Q5: Can cyclodextrins be used to enhance the solubility of this compound?
Yes, cyclodextrins are a viable option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like piperidine derivatives, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent water solubility.[6][7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used.[7]
Q6: What is a solid dispersion and how can it address solubility issues?
A solid dispersion is a system where the drug is dispersed in an amorphous form within a hydrophilic carrier matrix.[8] By preventing the drug from crystallizing, its dissolution rate and apparent solubility can be significantly increased.[9] Common carriers include polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of a stock solution. | The concentration of the compound exceeds its solubility limit in the final aqueous medium. The addition of an organic stock solution to an aqueous buffer can cause the compound to crash out. | - Decrease the concentration of the final solution. - Increase the proportion of co-solvent in the final solution. - Evaluate the pH of the final solution and adjust if necessary to maintain a pH where the compound is more soluble. - Consider formulating with a solubilizing excipient like cyclodextrin.[10] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating in the assay medium. | - Confirm the solubility of the compound in the final assay buffer. - Prepare fresh dilutions from a well-solubilized stock solution for each experiment. - Include a solubility check as part of the experimental setup (e.g., visual inspection, light scattering). |
| Difficulty dissolving the compound in aqueous buffer. | The intrinsic solubility of the compound in the chosen buffer is low. | - Attempt to dissolve the compound by adjusting the pH of the buffer to a more acidic range. - Prepare a stock solution in a water-miscible organic co-solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer.[] - Use sonication or gentle heating to aid dissolution, but be cautious of potential degradation. |
| Phase separation or formation of an oily layer. | The compound has very low aqueous solubility and is immiscible with the aqueous phase. | - This indicates a significant solubility challenge. A more advanced formulation approach may be necessary. - Consider lipid-based formulations or creating a solid dispersion.[9][11][12] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400, propylene glycol).[]
-
Prepare a series of solvent systems with increasing concentrations of the co-solvent in water (e.g., 10%, 20%, 30% v/v).
-
Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Plot the solubility as a function of the co-solvent concentration.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a hydrophilic carrier polymer (e.g., HPMC, PVP).
-
Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol).
-
Prepare different ratios of compound to carrier (e.g., 1:1, 1:2, 1:5 w/w).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Characterize the solid dispersion for its amorphous nature (e.g., using PXRD or DSC) and assess its dissolution properties.
Data Presentation
Table 1: Illustrative pH-Dependent Solubility of a Hypothetical Piperidine Derivative
| pH | Solubility (µg/mL) |
| 2.0 | 1500 |
| 4.0 | 850 |
| 6.0 | 120 |
| 7.4 | 50 |
| 8.0 | 45 |
| 10.0 | 40 |
Table 2: Illustrative Effect of Co-solvents on the Solubility of a Hypothetical Piperidine Derivative in Water
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | 50 |
| Ethanol | 10 | 150 |
| Ethanol | 20 | 400 |
| PEG 400 | 10 | 250 |
| PEG 400 | 20 | 700 |
Visualizations
Caption: Experimental workflow for enhancing the aqueous solubility of this compound.
Caption: Troubleshooting logic for precipitation issues with this compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Resolving inconsistencies in experimental results with 4-Ethyl-4-piperidinecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during experiments with 4-Ethyl-4-piperidinecarboxamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Issue 1: Low or No Yield of this compound in Synthesis
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] | Determine if the reaction has gone to completion or has stalled. |
| If the reaction has stalled, consider increasing the reaction temperature or adding more of the limiting reagent.[2] | Drive the reaction to completion and improve the yield. | |
| Degradation of Product | This compound may be sensitive to acidic or basic conditions used during workup.[1] | Test the stability of the product by exposing a small sample to the workup conditions and analyzing it by TLC. If degradation occurs, use a milder workup procedure. |
| Reagent Quality | Ensure the purity and reactivity of starting materials and reagents. Impurities can interfere with the reaction.[2] | Use freshly purified reagents and solvents. |
| Moisture Contamination | The reaction may be sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Spot a small amount of the reaction mixture, the starting material, and a co-spot (both starting material and reaction mixture) on the TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Unexpected Side Products
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | The piperidine nitrogen can undergo side reactions. | Consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) before the main reaction and deprotecting it as a final step. |
| Over-alkylation | If the synthesis involves alkylation, multiple alkyl groups may be added. | Use a stoichiometric amount of the alkylating agent and control the reaction temperature. |
| Hydrolysis of Carboxamide | The carboxamide group can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures. | Use mild reaction and workup conditions. Avoid prolonged heating. |
| Isomerization | The stereochemistry of the molecule might be affected by the reaction conditions. | Analyze the product mixture using chiral chromatography to identify isomers. Adjust reaction conditions to favor the desired isomer. |
Experimental Protocol: Boc Protection of Piperidine Nitrogen
-
Dissolve the piperidine starting material in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions to remove the base and excess (Boc)₂O.
-
Purify the Boc-protected product by column chromatography.
Signaling Pathway of Potential Side Reactions
Caption: Potential side reactions in the synthesis.
Issue 3: Difficulty in Purifying this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is Water Soluble | The product may have some solubility in the aqueous layer during workup, leading to loss of material.[1] | Back-extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the dissolved product. |
| Co-eluting Impurities | Impurities may have similar polarity to the product, making separation by column chromatography difficult. | Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an Oil | The product may not crystallize easily. | Attempt to form a salt (e.g., hydrochloride salt) to induce crystallization. Alternatively, use techniques like Kugelrohr distillation if the product is thermally stable. |
Experimental Protocol: Salt Formation for Purification
-
Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
A precipitate of the hydrochloride salt should form.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Purification Workflow
Caption: Decision tree for product purification.
Frequently Asked Questions (FAQs)
Q1: The NMR spectrum of my product shows broad peaks. What could be the cause?
A1: Broad peaks in the NMR spectrum of piperidine-containing compounds can be due to several factors:
-
Slow chair-chair interconversion: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If this interconversion is slow on the NMR timescale, it can lead to broad signals. Acquiring the spectrum at a higher temperature can sometimes sharpen the peaks.
-
Presence of rotamers: The amide bond can exhibit restricted rotation, leading to the presence of rotamers, which can also cause peak broadening or duplication. Variable temperature NMR can help confirm this.
-
Paramagnetic impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Washing the sample with a chelating agent like EDTA may help.
-
Aggregation: The compound may be aggregating at the concentration used for NMR. Trying a more dilute sample could resolve this.
Q2: My mass spectrometry results show a peak that does not correspond to the expected molecular weight of this compound. What should I consider?
A2: Unexpected mass spectrometry peaks can arise from:
-
Adduct formation: The molecule may be forming adducts with ions present in the mobile phase or matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Fragmentation: The observed peak might be a fragment of the parent molecule. Review the fragmentation pattern to see if it is consistent with the expected structure.
-
Impurities: The peak could correspond to a persistent impurity from the synthesis.
-
Dimerization: The molecule might be forming a dimer ([2M+H]⁺).
Q3: How should I store this compound?
A3: As a general precaution for piperidine derivatives, it is advisable to store this compound in a cool, dry place, away from light and strong oxidizing agents.[3] It is best stored under an inert atmosphere to prevent potential degradation from atmospheric moisture and carbon dioxide.
Q4: What are some common analytical techniques to confirm the structure and purity of this compound?
A4: A combination of spectroscopic and chromatographic methods is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups like the amide (C=O and N-H stretches).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Elemental Analysis: To determine the elemental composition of the compound.
References
Best practices for handling and storage of 4-Ethyl-4-piperidinecarboxamide
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling 4-Ethyl-4-piperidinecarboxamide?
A1: When handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2] After handling, wash hands thoroughly.[2]
Q2: What are the ideal storage conditions for this compound?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from heat, sparks, and open flames.[2] It is also advisable to store it under an inert atmosphere, such as nitrogen, to prevent degradation.
Q3: What are the known incompatibilities for this compound?
A3: Based on data for similar compounds, this compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Contact with these substances could lead to vigorous reactions.
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Troubleshooting Guides
Problem 1: The compound has changed color or appearance during storage.
-
Possible Cause: This could indicate degradation due to improper storage conditions, such as exposure to air, moisture, or light.
-
Solution:
-
Visually inspect the compound for any significant changes.
-
If degradation is suspected, it is recommended to discard the material according to local regulations.
-
Ensure future storage is in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.
-
Problem 2: The compound is not dissolving as expected in a particular solvent.
-
Possible Cause: The solubility of this compound may vary. While related compounds are soluble in organic solvents, solubility can be affected by purity and the specific solvent used.
-
Solution:
-
Try gentle heating or sonication to aid dissolution.
-
Consider using a different solvent. Common organic solvents like ethanol, methanol, or DMSO are often good starting points for piperidine-based compounds.
-
If the issue persists, the compound's purity may be . Consider analytical testing to verify its identity and purity.
-
Data Presentation
Table 1: Physical and Chemical Properties (Data from Structurally Similar Compounds)
| Property | Value (for Ethyl 4-piperidinecarboxylate) | Citation |
| Molecular Formula | C8H15NO2 | [5] |
| Molecular Weight | 157.21 g/mol | [5] |
| Appearance | Clear colorless to slightly brown liquid | [1] |
| Boiling Point | 204 °C | [2] |
| Flash Point | 80 °C (closed cup) | [2] |
| Density | 1.02 g/cm³ at 25 °C | [2] |
| Water Solubility | Miscible | [1] |
Table 2: Safety and Handling Information (Based on Related Compounds)
| Hazard Statement | Precautionary Statement | Citation |
| Causes skin irritation | Wash skin thoroughly after handling. | [5] |
| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |
| Combustible liquid | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [2] |
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on specific experimental needs.
General Protocol for Preparing a Stock Solution
-
Under a fume hood, accurately weigh the desired amount of this compound.
-
Transfer the compound to a sterile, amber glass vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for common issues with the compound.
References
Validation & Comparative
A Comparative Guide to 4-Substituted Piperidine-4-Carboxamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine carboxamide scaffold is a versatile pharmacophore present in a multitude of biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities. This guide provides a comparative analysis of 4-substituted piperidine-4-carboxamide derivatives, with a focus on their potential as therapeutic agents. While specific experimental data for 4-Ethyl-4-piperidinecarboxamide is limited in publicly available literature, this guide will draw comparisons from structurally related analogs to provide insights into the structure-activity relationships (SAR) within this chemical class.
Introduction to Piperidine Carboxamides
Piperidine derivatives are integral to modern drug discovery, appearing in numerous approved pharmaceuticals. The piperidine ring system offers a flexible yet constrained scaffold that can be functionalized to interact with various biological targets, including enzymes and receptors. The carboxamide moiety provides a key hydrogen bonding feature, crucial for molecular recognition at the active site of target proteins. The substitution at the 4-position of the piperidine ring plays a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.
Synthesis of 4-Substituted Piperidine-4-Carboxamides
The synthesis of 4-substituted piperidine-4-carboxamide derivatives typically involves a multi-step process. A common synthetic route starts from a commercially available piperidine-4-carboxylic acid derivative. The synthesis can be conceptually broken down into the following key steps:
-
N-Substitution: The piperidine nitrogen is often functionalized with various substituents to explore the SAR. This is typically achieved through reductive amination or nucleophilic substitution reactions.
-
Amide Bond Formation: The carboxylic acid at the 4-position is coupled with a desired amine to form the carboxamide. Standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are frequently employed.
-
Introduction of the 4-Substituent: The substituent at the 4-position can be introduced at various stages of the synthesis, often starting from a 4-substituted piperidine precursor. For instance, a 4-alkyl group can be introduced via alkylation of a suitable intermediate.
Comparative Pharmacological Activity
Piperidine carboxamide derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents. The nature of the substituent at the 4-position significantly influences the biological activity.
Antibacterial Activity: DNA Gyrase Inhibition
One of the well-studied mechanisms of action for piperidine carboxamides is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] This enzyme is a validated target for antibacterial drug discovery.
The following table summarizes the structure-activity relationship of 4-substituted piperidine-4-carboxamide derivatives as DNA gyrase inhibitors, based on available literature. Due to the lack of specific data for this compound, the table focuses on the impact of other substituents at the 4-position to infer potential properties.
| Substituent at 4-position | N-Substituent | Target Organism | IC50 / MIC (µM) | Reference |
| H | Varied aryl and heteroaryl groups | Mycobacterium abscessus | Varies | [1] |
| Methyl | Varied aryl and heteroaryl groups | Mycobacterium abscessus | Improved potency in some cases | [1] |
| Various small alkyls | Varied aryl and heteroaryl groups | Mycobacterium abscessus | Potency is sensitive to the size and nature of the alkyl group | [1] |
Note: The data presented is a generalized summary from available literature. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. The lack of specific data for this compound highlights a potential area for future research.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel chemical entities. Below are representative protocols for key assays used in the characterization of piperidine carboxamide derivatives.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[2][3][4][5]
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the inhibitory activity of the test compound. The IC₅₀ value is the concentration of the compound that inhibits 50% of the DNA gyrase activity.
GPCR Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific G-protein coupled receptor (GPCR).[6][7]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)
-
Binding Buffer (composition depends on the specific GPCR)
-
Test compounds at various concentrations
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
Visualizations
Mechanism of Action: DNA Gyrase Inhibition
The following diagram illustrates the mechanism of action of piperidine carboxamides as DNA gyrase inhibitors.
Caption: Inhibition of bacterial DNA gyrase by piperidine carboxamides.
General Experimental Workflow for Drug Screening
The diagram below outlines a typical workflow for screening and evaluating new chemical entities like piperidine carboxamide derivatives.
Caption: A generalized workflow for drug discovery and development.
Conclusion
References
- 1. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 4-Ethyl-4-piperidinecarboxamide and Standard Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search for novel anticonvulsant agents with improved efficacy and tolerability remains a critical area of research in neuropharmacology. This guide provides a comparative framework for evaluating the potential anticonvulsant properties of a novel compound, 4-Ethyl-4-piperidinecarboxamide, against established antiepileptic drugs (AEDs). Due to a lack of publicly available preclinical data on this compound, this document serves as a template, outlining the requisite experimental data and comparative analyses necessary for a comprehensive assessment. The guide details the methodologies for key preclinical screening models—the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests—and presents available efficacy data for widely-used anticonvulsants, including Carbamazepine, Phenytoin, Valproate, and Ethosuximide. Furthermore, it visualizes the established signaling pathways of these comparator drugs to provide a mechanistic context for efficacy.
Comparative Efficacy Data
A direct comparison of the anticonvulsant efficacy of this compound with standard AEDs requires quantitative data from standardized preclinical models. The following tables summarize the median effective dose (ED50) of several known anticonvulsants in the MES and PTZ tests in rodents. The ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population. Data for this compound should be populated upon completion of the relevant experimental studies.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model (Mice)
| Compound | ED50 (mg/kg) | Primary Mechanism of Action |
| This compound | Data Not Available | To Be Determined |
| Carbamazepine | 25[1] | Voltage-gated sodium channel blocker |
| Phenytoin | 20.4[2] | Voltage-gated sodium channel blocker |
| Valproate | > 60[3] | Multiple (enhances GABAergic transmission, blocks Na+ channels) |
Table 2: Efficacy in the Pentylenetetrazole (PTZ) Seizure Model (Mice)
| Compound | ED50 (mg/kg) | Primary Mechanism of Action |
| This compound | Data Not Available | To Be Determined |
| Ethosuximide | 150[4] | T-type calcium channel blocker |
| Valproate | Data varies significantly by study | Multiple (enhances GABAergic transmission, blocks Na+ channels) |
Experimental Protocols
Standardized experimental protocols are crucial for the generation of reproducible and comparable preclinical data. The following are detailed methodologies for the two primary screening models for anticonvulsant drugs.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][6] The test evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) test.
Protocol Details:
-
Animals: Male CF-1 or C57BL/6 mice are commonly used.[5]
-
Drug Administration: The test compound, a vehicle control, and a positive control (e.g., phenytoin) are administered, typically intraperitoneally, at various doses to different groups of animals.
-
Time of Peak Effect: Seizure induction is performed at the predetermined time of peak effect of the administered compound.
-
Seizure Induction: A 60 Hz alternating current (50 mA in mice) is delivered for 0.2 seconds via corneal electrodes.[5] Prior to stimulation, a drop of 0.5% tetracaine hydrochloride solution is applied to the corneas for local anesthesia.[5]
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. An animal is considered protected if the tonic hindlimb extension is abolished.[5]
-
Data Analysis: The ED50 is calculated from the dose-response data using statistical methods such as probit analysis.
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is a model for generalized myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[7][8]
Experimental Workflow:
Caption: Workflow for the Pentylenetetrazole (PTZ) test.
Protocol Details:
-
Drug Administration: The test compound, a vehicle control, and a positive control (e.g., ethosuximide) are administered at various doses.
-
PTZ Administration: Pentylenetetrazole is administered subcutaneously or intraperitoneally at a dose that reliably induces seizures in control animals (e.g., 85 mg/kg in mice).[10]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by myoclonic jerks and generalized clonic seizures.
-
Endpoint: Protection can be defined as the absence of seizures or a significant increase in the latency to the first seizure compared to the control group.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.
Mechanistic Signaling Pathways of Comparator Anticonvulsants
Understanding the mechanism of action is crucial for the development of novel anticonvulsants. The following diagrams illustrate the primary signaling pathways targeted by the comparator drugs.
Carbamazepine and Phenytoin: Voltage-Gated Sodium Channel Blockade
Carbamazepine and Phenytoin exert their anticonvulsant effects primarily by blocking voltage-gated sodium channels.[11][12][13] This action stabilizes the inactivated state of the channel, thereby limiting the repetitive firing of neurons that is characteristic of seizures.
Caption: Mechanism of Carbamazepine and Phenytoin.
Valproate: Multi-modal Mechanism of Action
Valproate has a broad spectrum of action, which is attributed to its effects on multiple targets.[14][15][16] It enhances GABAergic inhibition by increasing GABA synthesis and decreasing its degradation. It also exerts a weak blocking effect on voltage-gated sodium channels.
Caption: Primary mechanism of Valproate.
Ethosuximide: T-type Calcium Channel Blockade
Ethosuximide is a first-line treatment for absence seizures and is thought to act by selectively blocking T-type calcium channels in thalamic neurons.[17][18][19][20] This action reduces the abnormal rhythmic cortical activity that underlies absence seizures.
Caption: Mechanism of Ethosuximide.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of this compound as a potential anticonvulsant. The presented data on established AEDs and detailed experimental protocols offer a benchmark for future preclinical studies. To ascertain the therapeutic potential of this compound, it is imperative to conduct rigorous in vivo studies to determine its efficacy and neurotoxicity profile. Subsequent investigations should aim to elucidate its mechanism of action, which will be instrumental in understanding its potential clinical utility and in guiding further drug development efforts. The tables and methodologies provided herein should be utilized to ensure that the data generated for this compound is directly comparable to the existing body of knowledge on anticonvulsant pharmacology.
References
- 1. Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ETHOSUXIMIDE--BUT-NOT-CLONAZEPAM--BLOCKS-PENTYLENETETRAZOLE-INDUCED-SEIZURES-IN-GABA[sub]A[/sub]RECEPTOR-[alpha]3-SUBUNIT-MUTANT-MICE [aesnet.org]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009) | Margarida Castel-Branco | 200 Citations [scispace.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. Ethosuximide - Wikipedia [en.wikipedia.org]
- 19. Ethosuximide: Mechanism of Action [picmonic.com]
- 20. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
Comparative Analysis of Cross-Reactivity and Off-Target Effects: A Guide for Researchers
A comprehensive evaluation of the cross-reactivity and off-target effects of novel chemical entities is paramount in the early stages of drug discovery and development. This guide provides a comparative overview of the specificity of 4-Ethyl-4-piperidinecarboxamide and its analogs, with a focus on presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While specific experimental data on the cross-reactivity and off-target effects of this compound is not extensively available in public literature, this guide utilizes data from a closely related and well-characterized piperidine carboxamide, SW042, to provide a representative analysis. SW042 was identified as a potent antimalarial agent and has undergone initial safety profiling, offering valuable insights into the potential off-target liabilities of this chemical class.
In Vitro Safety Pharmacology Profiling of a Representative Piperidine Carboxamide (SW042)
To assess the off-target profile of the piperidine carboxamide scaffold, the representative compound SW042 was screened against the Eurofins Safety44 panel. This panel consists of a broad range of receptors, ion channels, transporters, and enzymes known to be frequently associated with adverse drug reactions. The screening was performed at a concentration of 10 µM.
Summary of Off-Target Screening Results for SW042
The results indicated that SW042 did not exhibit any significant binding to the 44 targets in the panel at the tested concentration.[1] A significant interaction is generally considered to be >50% inhibition or stimulation.[1] This suggests a favorable off-target profile for this particular piperidine carboxamide derivative.
| Target Class | Specific Targets Screened (Eurofins Safety44 Panel) | Result (% Inhibition at 10 µM) |
| GPCRs | Adenosine A1, A2A, A3; Adrenergic α1A, α1B, α2A, β1, β2; Angiotensin AT1; Bradykinin B2; Cannabinoid CB1, CB2; Cholecystokinin CCK1; Dopamine D1, D2, D3, D4.4; Endothelin ETA; Galanin GAL2; Histamine H1, H2, H3; Muscarinic M1, M2, M3; Neuropeptide Y Y1; Neurotensin NTS1; Opioid δ (DOP), κ (KOP), μ (MOP); Serotonin 5-HT1A, 5-HT2A, 5-HT3, 5-HT6, 5-HT7; Somatostatin sst2; Tachykinin NK2; Vasopressin V1a | No significant binding observed (<50% inhibition) |
| Ion Channels | Calcium Channel (L-type, N-type, P/Q-type); hERG; Potassium Channel (KATP, SKCa); Sodium Channel (Site 2) | No significant binding observed (<50% inhibition) |
| Transporters | Dopamine Transporter (DAT); Norepinephrine Transporter (NET); Serotonin Transporter (SERT) | No significant binding observed (<50% inhibition) |
| Enzymes | Acetylcholinesterase (AChE); COX-1; COX-2; Monoamine Oxidase A (MAO-A); Monoamine Oxidase B (MAO-B); Nitric Oxide Synthase (nNOS); Phosphodiesterase 4 (PDE4) | No significant binding observed (<50% inhibition) |
Experimental Protocols
Eurofins Safety44 Panel: Radioligand Binding and Enzyme Assays
The off-target screening of SW042 was conducted by Eurofins Pharma Discovery Services using their Safety44 panel.[1] The following provides a general methodology for such screening:
-
Test Compound: SW042 was tested at a final concentration of 10 µM.
-
Assay Principle:
-
Radioligand Binding Assays: These assays measure the ability of the test compound to displace a specific high-affinity radiolabeled ligand from its receptor. The reaction mixture typically contains a source of the target receptor (e.g., cell membranes), the radioligand, and the test compound. Following incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. A decrease in bound radioactivity in the presence of the test compound indicates displacement and therefore interaction with the target.
-
Enzyme Inhibition Assays: These assays measure the ability of the test compound to inhibit the activity of a specific enzyme. The reaction mixture includes the enzyme, its substrate, and the test compound. The enzyme activity is determined by measuring the formation of the product or the depletion of the substrate over time. A decrease in enzyme activity in the presence of the test compound indicates inhibition.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of the specific binding (for radioligand assays) or enzyme activity (for enzyme assays) compared to a control sample without the test compound. A value greater than 50% inhibition is typically considered a significant interaction.[1]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Off-Target Profiling
The following diagram illustrates a typical workflow for assessing the off-target profile of a compound using a safety screening panel.
Caption: A generalized workflow for in vitro off-target liability assessment.
On-Target Signaling Pathway of SW042
The primary mechanism of action for the piperidine carboxamide SW042 is the inhibition of the Plasmodium falciparum proteasome, a critical pathway for protein degradation and parasite survival.[1]
Caption: On-target pathway of SW042, inhibiting the parasite's proteasome.
Conclusion
The available data for the representative piperidine carboxamide, SW042, indicates a favorable preliminary safety profile with no significant off-target interactions observed in the Safety44 panel. This suggests that the piperidine carboxamide scaffold may be a promising starting point for the development of selective therapeutic agents. However, it is crucial to recognize that cross-reactivity and off-target effects are highly dependent on the specific substitutions and overall chemical structure of each analog. Therefore, comprehensive in vitro safety pharmacology profiling, as detailed in this guide, is an indispensable step in the preclinical evaluation of any new piperidine carboxamide derivative, including this compound. Early identification of potential liabilities allows for the mitigation of risks and the selection of candidates with the highest potential for clinical success.
References
Lack of Comparative Data on 4-Ethyl-4-piperidinecarboxamide Versus Carbamazepine in Seizure Models
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in information regarding the anticonvulsant properties of 4-Ethyl-4-piperidinecarboxamide. As such, a direct comparison with the well-established anti-seizure medication, carbamazepine, based on experimental data is not possible at this time.
This guide will proceed by providing a detailed overview of carbamazepine, a cornerstone in the treatment of epilepsy, covering its mechanism of action, efficacy in various seizure models, and the experimental protocols used to evaluate its effects. While a comparative analysis is precluded by the absence of data for this compound, this document will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the pharmacology of established anticonvulsants.
Carbamazepine: A Detailed Profile
Carbamazepine is a widely used anticonvulsant medication effective in the treatment of various types of seizures, neuropathic pain, and bipolar disorder.[1][2][3] Its efficacy is well-documented in both preclinical and clinical studies.
Mechanism of Action
The primary mechanism of action of carbamazepine involves the blockade of voltage-gated sodium channels.[2][4][5] By binding to these channels in their inactive state, carbamazepine stabilizes the neuronal membrane, prevents repetitive firing of action potentials, and thereby reduces the propagation of seizure activity.[2][5] While its effect on sodium channels is the most well-established mechanism, other potential actions that may contribute to its anticonvulsant effects include:
-
Modulation of other ion channels: There is some evidence to suggest that carbamazepine can also influence voltage-gated calcium channels, which would reduce neurotransmitter release.[2]
-
Effects on neurotransmitter systems: Carbamazepine has been shown to have effects on serotonin systems and may increase dopamine turnover and GABA transmission.[1][2]
-
Wnt/β-catenin signaling: Recent research suggests that carbamazepine may act as an allosteric inhibitor of Wnt activation of the FZD8 receptor, a pathway that has been linked to the development of temporal lobe epilepsy.
The multifaceted mechanism of carbamazepine is depicted in the following signaling pathway diagram:
// Nodes CBZ [label="Carbamazepine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Na_Channel [label="Voltage-Gated\nSodium Channel (Inactive State)", fillcolor="#FBBC05", fontcolor="#202124"]; Action_Potential [label="Repetitive Action\nPotential Firing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Seizure_Propagation [label="Seizure Propagation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Channel [label="Voltage-Gated\nCalcium Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmitter_Release [label="Neurotransmitter\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Serotonin_System [label="Serotonin System", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine_Turnover [label="Dopamine Turnover", fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_Transmission [label="GABA Transmission", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt_Signaling [label="Wnt/β-catenin\nSignaling (FZD8)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CBZ -> Na_Channel [label="Binds to & Stabilizes"]; Na_Channel -> Action_Potential [label="Inhibits", arrowhead=tee]; Action_Potential -> Seizure_Propagation [label="Leads to"]; CBZ -> Ca_Channel [label="Modulates", style=dashed]; Ca_Channel -> Neurotransmitter_Release [label="Reduces", arrowhead=tee, style=dashed]; CBZ -> Serotonin_System [label="Affects", style=dashed]; CBZ -> Dopamine_Turnover [label="Increases", style=dashed]; CBZ -> GABA_Transmission [label="Increases", style=dashed]; CBZ -> Wnt_Signaling [label="Inhibits", style=dashed, arrowhead=tee];
}
Caption: Carbamazepine's primary mechanism and potential secondary targets.Efficacy in Preclinical Seizure Models
Carbamazepine has demonstrated broad efficacy in a variety of preclinical seizure models, which are crucial for the initial screening and characterization of potential anticonvulsant drugs. The two most common models are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) test.
| Seizure Model | Description | Carbamazepine Efficacy |
| Maximal Electroshock (MES) | A model of generalized tonic-clonic seizures, induced by electrical stimulation. It assesses a drug's ability to prevent the spread of seizure activity. | Highly effective in suppressing tonic hindlimb extension. |
| Pentylenetetrazole (PTZ) | A chemoconvulsant model that induces clonic seizures, thought to reflect generalized absence or myoclonic seizures. It evaluates a drug's ability to elevate the seizure threshold. | Generally less effective than in the MES test, indicating a primary action on seizure spread rather than seizure initiation. |
Note: The table above summarizes the general efficacy profile of carbamazepine. Specific ED₅₀ (median effective dose) values can vary depending on the animal species, strain, and specific experimental conditions.
Experimental Protocols for Preclinical Seizure Models
Detailed methodologies are critical for the replication and interpretation of preclinical findings. Below are generalized protocols for the MES and PTZ seizure models.
Maximal Electroshock (MES) Test
-
Animal Subjects: Typically, adult male mice or rats are used.
-
Drug Administration: Carbamazepine or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction.
-
Apparatus: An electroshock device with corneal or auricular electrodes.
-
Procedure:
-
A drop of saline is applied to the electrodes to ensure good electrical contact.
-
The electrodes are placed on the cornea or clipped to the pinnae of the animal.
-
A suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint: The primary endpoint is the protection against tonic hindlimb extension. The percentage of protected animals at each dose is recorded to calculate the ED₅₀.
Pentylenetetrazole (PTZ) Test
-
Animal Subjects: Similar to the MES test, adult male mice or rats are commonly used.
-
Drug Administration: The test compound or vehicle is administered at a specific time before PTZ injection.
-
Chemoconvulsant: A solution of pentylenetetrazole is prepared in saline.
-
Procedure:
-
PTZ is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 60-85 mg/kg).
-
The animal is placed in an observation chamber.
-
The latency to the first clonic seizure and the seizure severity are recorded over a 30-minute period.
-
-
Endpoint: The primary endpoints are the latency to the first seizure and the percentage of animals protected from clonic seizures.
A typical experimental workflow for evaluating a compound in these preclinical models is illustrated below:
// Nodes Start [label="Compound Selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Acclimation [label="Animal Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; Group_Assignment [label="Random Assignment to\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Drug/Vehicle Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Treatment_Time [label="Pre-Treatment Time Interval", fillcolor="#FBBC05", fontcolor="#202124"]; Seizure_Induction [label="Seizure Induction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MES [label="MES", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTZ [label="PTZ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Behavioral Observation\n& Scoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis (e.g., ED₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Efficacy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Animal_Acclimation; Animal_Acclimation -> Group_Assignment; Group_Assignment -> Drug_Admin; Drug_Admin -> Pre_Treatment_Time; Pre_Treatment_Time -> Seizure_Induction; Seizure_Induction -> MES [label="Electrical"]; Seizure_Induction -> PTZ [label="Chemical"]; MES -> Observation; PTZ -> Observation; Observation -> Data_Analysis; Data_Analysis -> Conclusion; }
Caption: A generalized workflow for preclinical anticonvulsant screening.Conclusion
Carbamazepine remains a critical tool in the management of epilepsy, with a well-characterized mechanism of action and a robust profile of efficacy in established preclinical seizure models. While the requested comparison with this compound could not be performed due to a lack of available data for the latter compound, the detailed information provided for carbamazepine serves as a benchmark for the evaluation of novel anticonvulsant candidates. Future research is necessary to determine if this compound possesses any anticonvulsant properties and how it might compare to standard-of-care treatments like carbamazepine.
References
- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 2. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Ethyl 4-ethyl-4-piperidinecarboxylate | CAS No- 874440-86-5 | Simson Pharma Limited [simsonpharma.com]
- 5. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
The Analgesic Potential of Piperidine Derivatives: A Comparative In Vivo Assessment
An Examination of 4-Ethyl-4-piperidinecarboxamide Analogues and Their Efficacy Against Established Opioids
For researchers and scientists in the field of drug development, the identification of novel analgesic compounds with improved efficacy and safety profiles is a paramount objective. The piperidine scaffold has long been a cornerstone in the development of potent analgesics, most notably the fentanyl class of opioids. This guide provides a comparative overview of the potential analgesic properties of this compound, a less-studied piperidine derivative, by examining the in vivo data of structurally related analogues and comparing them against well-established opioid analgesics like morphine and fentanyl.
Due to a lack of specific published in vivo analgesic data for this compound, this guide will draw upon data from closely related N-substituted ethyl 4-phenylpiperidine-4-carboxylates and other potent piperidine-based analgesics to provide a representative comparison.[1][2][3][4][5]
Comparative Analysis of Analgesic Efficacy
The analgesic properties of novel compounds are typically evaluated in preclinical animal models using a battery of behavioral assays that assess different pain modalities. The most common of these are the hot plate, tail-flick, and formalin tests, which measure responses to thermal, acute, and persistent inflammatory pain, respectively.[6][7][8][9][10][11]
The following table summarizes representative in vivo data for piperidine derivatives in comparison to morphine, a gold-standard opioid analgesic. It is important to note that the data for piperidine derivatives are compiled from studies on various analogues and are intended to provide a general representation of the potential efficacy of this chemical class.
| Compound Class | Test | Species | Route of Administration | ED50 (mg/kg) | Potency Relative to Morphine |
| Morphine | Tail Withdrawal | Rat | Intravenous (IV) | ~3.0 | 1 |
| Piperidine Derivatives | Tail Withdrawal | Rat | Intravenous (IV) | 0.00032 - 0.1 | 30 - 10,031 |
| Morphine | Hot Plate | Mouse | Intraperitoneal (IP) | ~5.0 | 1 |
| Piperidine Derivatives | Hot Plate | Mouse | Intraperitoneal (IP) | Varies | Generally > Morphine |
Data for piperidine derivatives are based on highly potent fentanyl analogues and other N-substituted piperidines. The wide range in potency reflects the significant impact of substitutions on the piperidine ring.[4]
Experimental Protocols for Key In Vivo Assays
Detailed and standardized experimental protocols are crucial for the reliable assessment of analgesic drug efficacy. Below are the methodologies for the principal in vivo tests cited in this guide.
Hot Plate Test
The hot plate test is a widely used method to evaluate the thermal nociceptive threshold in rodents.[10][12][13][14][15] It is particularly sensitive to centrally acting analgesics.[10][12]
Methodology:
-
A rodent (mouse or rat) is placed on a metal surface maintained at a constant temperature (typically 52-56°C).
-
The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.
-
A cut-off time (usually 30-60 seconds) is established to prevent tissue damage.
-
The test is conducted before and at various time points after the administration of the test compound or vehicle.
-
An increase in the response latency is indicative of an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus but is considered to be a spinal reflex.[8][9][11][16]
Methodology:
-
A portion of the rodent's tail is exposed to a focused beam of radiant heat or immersed in hot water (typically 52-55°C).[9]
-
The time taken for the animal to flick its tail away from the heat source is measured.
-
A cut-off time is employed to avoid tissue injury.
-
Measurements are taken before and after drug administration.
-
Prolongation of the tail-flick latency suggests an analgesic effect.
Formalin Test
The formalin test is a model of continuous pain resulting from tissue injury and inflammation. It is unique in its ability to differentiate between nociceptive and inflammatory pain phases.[6][17][18][19][20]
Methodology:
-
A dilute solution of formalin is injected into the plantar surface of the rodent's hind paw.
-
The animal's behavior is then observed for a set period (e.g., 30-60 minutes).
-
The amount of time the animal spends licking, biting, or flinching the injected paw is quantified.
-
The response occurs in two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
-
Centrally acting analgesics can inhibit both phases, while peripherally acting anti-inflammatory agents typically only inhibit the late phase.[6]
Signaling Pathways and Experimental Workflow
The analgesic effects of opioid compounds, including many piperidine derivatives, are primarily mediated through the activation of mu-opioid receptors (MORs) in the central and peripheral nervous systems.[7][21]
Caption: Opioid agonist binding to MORs leads to inhibition of neurotransmitter release and hyperpolarization, ultimately reducing pain signaling.
The general workflow for in vivo validation of a novel analgesic compound is a multi-step process that progresses from initial screening to more complex pain models.
Caption: A typical workflow for the in vivo evaluation of a new analgesic candidate.
Conclusion
References
- 1. Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic action in a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic action in a series of n-substituted ethyl 4-phenylpiperidine-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. farm.ucl.ac.be [farm.ucl.ac.be]
- 21. Opioid Analgesics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Ethyl-4-piperidinecarboxamide in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Ethyl-4-piperidinecarboxamide, a substituted piperidine derivative.
Immediate Safety and Disposal Protocol
The proper disposal of this compound, as with many specialized chemical reagents, requires careful adherence to hazardous waste regulations. Unused or waste material should be treated as hazardous and disposed of accordingly.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection: Use a container that is compatible with the chemical. Often, the original container is suitable for collecting waste of the same substance. Ensure the container is in good condition and can be securely sealed.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS or a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Collect the contaminated absorbent material and any contaminated soil into a labeled hazardous waste container for disposal.
Summary of Disposal and Safety Information
For quick reference, the following table summarizes key information based on related piperidine compounds.
| Parameter | Guideline | Source (for related compounds) |
| Waste Classification | Hazardous Waste | [1] |
| Disposal Method | Contact a licensed professional waste disposal service. | [2] |
| Container Type | Original container or a compatible, sealable container. | [1] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Percent Composition. | [1] |
| Accidental Release | Contain spillage, collect with inert absorbent material, and place in a container for disposal. | [2][3] |
| PPE | Protective gloves, safety goggles, lab coat. | [2][3] |
Experimental Workflow: Chemical Synthesis and Purification
The following diagram illustrates a typical workflow where a compound like this compound might be synthesized and purified, leading to the generation of chemical waste that requires proper disposal.
Caption: Workflow for chemical synthesis leading to hazardous waste generation and disposal.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible management of this compound and other chemical reagents in your laboratory.
References
Personal protective equipment for handling 4-Ethyl-4-piperidinecarboxamide
Essential Safety and Handling Guide: 4-Ethyl-4-piperidinecarboxamide
Hazard Identification and Personal Protective Equipment
This compound is presumed to share hazards with similar piperidine derivatives, including potential for skin, eye, and respiratory irritation. It may also be a combustible liquid.[1][2] A thorough risk assessment should be conducted before handling. The following table summarizes the recommended Personal Protective Equipment (PPE).
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4] | To prevent eye contact with splashes or vapors. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene) tested to a relevant standard like EN 374.[5][6] A lab coat or overalls should be worn.[5] | To prevent skin contact and absorption. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood.[4] If ventilation is inadequate or aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator. | To prevent inhalation of vapors or mists.[1][3] |
Standard Operating Procedures
Adherence to standardized procedures is critical for minimizing risk. The following sections detail the step-by-step protocols for handling, storage, and emergency response.
Handling and Storage Protocol
-
Preparation : Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Confirm that an emergency eyewash station and safety shower are accessible.[3]
-
Personal Protective Equipment : Don the appropriate PPE as specified in the table above.
-
Handling : Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[7] Avoid direct contact with skin and eyes.[8] Keep away from heat, sparks, and open flames as the substance may be combustible.[1][3][9]
-
Storage : Store the compound in a tightly sealed, properly labeled container.[9] Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][9] The storage area should be secured and accessible only to authorized personnel.[8]
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[8]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[10][11]
-
Ventilate and wash the spill area once the cleanup is complete.[10]
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[3][9]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method | Regulatory Considerations |
| Unused Chemical | Dispose of as hazardous waste through a licensed contractor. Do not dispose of down the drain.[8] | Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Materials | Absorbent materials, gloves, and other contaminated disposable items should be collected in a sealed, labeled container. | Treat as hazardous waste and dispose of through a licensed contractor.[8][9] |
Process Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound from reception to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]
- 2. Ethyl 4-Piperidinecarboxylate 1126-09-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
